Technical Documentation Center

1-(2-furoyl)-4-piperidinecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-furoyl)-4-piperidinecarboxamide

Core Science & Biosynthesis

Foundational

The 1-(2-furoyl)-4-piperidinecarboxamide Scaffold: A Technical Whitepaper on Structural Properties, Synthesis, and Applications in Drug Design

Executive Summary The chemical building block 1-(2-furoyl)-4-piperidinecarboxamide (systematically known as 1-(furan-2-carbonyl)piperidine-4-carboxamide) represents a highly versatile and privileged scaffold in contempor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical building block 1-(2-furoyl)-4-piperidinecarboxamide (systematically known as 1-(furan-2-carbonyl)piperidine-4-carboxamide) represents a highly versatile and privileged scaffold in contemporary medicinal chemistry. Characterized by a rigid piperidine core flanked by a hydrogen-bonding carboxamide and a lipophilic furoyl group, this molecule serves as a critical intermediate in the synthesis of complex therapeutics. It is particularly valuable in the development of ligands targeting G protein-coupled receptors (GPCRs) and various viral or enzymatic targets. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and a validated synthetic methodology for its preparation.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of a scaffold is paramount for predicting its pharmacokinetic behavior (ADME) and target engagement. The structure of 1-(2-furoyl)-4-piperidinecarboxamide consists of three distinct pharmacophoric regions:

  • The Furoyl Ring: An electron-rich, aromatic heterocycle that participates in

    
     stacking and hydrophobic interactions within receptor binding pockets.
    
  • The Piperidine Core: A saturated, six-membered nitrogen-containing ring that acts as a rigid spatial vector, ensuring the correct three-dimensional orientation of the terminal functional groups.

  • The Carboxamide Group: A highly polar moiety capable of acting as both a hydrogen bond donor (via

    
    ) and acceptor (via 
    
    
    
    ), crucial for anchoring the molecule to target proteins.

The foundational chemical properties of this scaffold are summarized below, confirming its compliance with Lipinski’s Rule of Five for oral bioavailability[1].

Table 1: Key Physicochemical Properties of 1-(2-furoyl)-4-piperidinecarboxamide

PropertyValueSignificance in Drug Design
Chemical Formula

Defines the atomic composition.
Molecular Weight 222.24 g/mol Well below the 500 Da threshold, allowing for further functionalization without violating drug-likeness rules.
Hydrogen Bond Donors 1 (

group)
Facilitates specific directional interactions with target amino acid residues.
Hydrogen Bond Acceptors 3 (Carbonyls, Furan oxygen)Enhances aqueous solubility and receptor anchoring.
Topological Polar Surface Area ~72 ŲOptimal for cell membrane permeability; retains potential for CNS penetration.

Mechanistic Role in Drug Design

The strategic incorporation of the 1-(2-furoyl)-4-piperidinecarboxamide substructure into larger drug molecules is driven by its predictable and robust interaction profile.

In the realm of neuropharmacology, piperidine-4-carboxamide derivatives have been successfully deployed as multi-target ligands for aminergic GPCRs. For instance, derivatives like the D2AAK4 compound utilize the piperidine core to orient the molecule within the binding site, forming critical electrostatic interactions with conserved aspartate residues (e.g., Asp 3.32) in dopamine and serotonin receptors[2].

Beyond CNS applications, this scaffold has been instrumental in the design of potent viral entry inhibitors. Group-reverse strategies utilizing piperidine-4-carboxamides have yielded highly effective CCR5 inhibitors, demonstrating equivalent inhibitory activity to established anti-HIV drugs like maraviroc[3].

Pharmacophore Furoyl Furoyl Moiety (Pi-Pi Stacking) Piperidine Piperidine Core (Rigid Vector) Furoyl->Piperidine Target Protein Target (e.g., GPCR/Kinase) Furoyl->Target Hydrophobic Interaction Amide Carboxamide (H-Bond Donor/Acceptor) Piperidine->Amide Amide->Target Hydrogen Bonding

Caption: Pharmacophore mapping and target engagement logic of the scaffold.

Synthetic Methodologies & Experimental Protocols

The synthesis of 1-(2-furoyl)-4-piperidinecarboxamide relies on a highly efficient N-acylation reaction. While modern synthesis often employs complex coupling reagents (e.g., HATU, EDC)[4], the direct use of an acyl chloride is preferred here for its atom economy, rapid kinetics, and scalability.

Rationale for Experimental Choices
  • Reagent Selection: Isonipecotamide (piperidine-4-carboxamide) is reacted with 2-furoyl chloride. The secondary amine of the piperidine ring is highly nucleophilic, allowing for selective acylation over the primary amide of the carboxamide group, which is resonance-stabilized and poorly nucleophilic.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the

    
     byproduct. This prevents the protonation of the piperidine nitrogen, which would otherwise stall the reaction.
    
  • Temperature Control (0°C to RT): The reaction is initiated at 0°C because the reaction between an aliphatic amine and an acyl chloride is highly exothermic. Cooling controls the kinetics, prevents the degradation of the furoyl chloride, and minimizes the formation of diacylated impurities.

SynthesisWorkflow R1 Isonipecotamide (Piperidine-4-carboxamide) Cond N-Acylation (DIPEA, DCM, 0°C to RT) R1->Cond R2 2-Furoyl Chloride R2->Cond Workup Aqueous Workup (NaHCO3 wash, Brine) Cond->Workup Crude Mixture Prod 1-(2-furoyl)-4-piperidinecarboxamide (Target Scaffold) Workup->Prod Purified Compound

Caption: Step-by-step synthetic workflow for 1-(2-furoyl)-4-piperidinecarboxamide.

Step-by-Step N-Acylation Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through built-in quality control steps.

  • Preparation: Suspend isonipecotamide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 equiv, 15 mmol) to the suspension and stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0°C.

  • Acylation: Dissolve 2-furoyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

    • Self-Validation: The dropwise addition controls the exotherm; the mixture should remain clear or slightly cloudy without aggressive boiling.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system.

    • Self-Validation: The disappearance of the ninhydrin-active baseline spot (isonipecotamide) confirms completion.

  • Quenching & Workup: Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with saturated aqueous

    
     (2 × 25 mL) to neutralize and remove excess acid, followed by brine (25 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
  • Purification: Recrystallize from ethyl acetate/hexane or purify via silica gel flash chromatography to obtain the pure 1-(2-furoyl)-4-piperidinecarboxamide as a white to off-white solid.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized scaffold, rigorous analytical characterization is mandatory before proceeding to downstream functionalization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the mass of the compound. The expected

    
     peak must be observed at 
    
    
    
    223.2.
  • 
    H NMR (Nuclear Magnetic Resonance):  Used to verify the structural connectivity. Key diagnostic signals include the aromatic protons of the furan ring (typically between 
    
    
    
    6.5 and 7.6 ppm), the broad singlets of the primary carboxamide (
    
    
    ) around
    
    
    5.5–6.0 ppm, and the distinct splitting pattern of the piperidine protons. Notably, the piperidine signals will exhibit restricted rotation (rotamers) due to the partial double-bond character of the newly formed tertiary amide bond, a hallmark of successful N-acylation.

References

  • National Center for Biotechnology Information. "1-(Furan-2-carbonyl)piperidine-4-carboxamide". PubChem Compound Summary for CID 738861. Available at:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Kaczor, A. A., et al. (2020). "N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic". Biomolecules, 10(2), 349. Available at:[Link]

  • Li, T., et al. (2014). "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors". European Journal of Medicinal Chemistry, 73, 264-275. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Furoyl)-4-Piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2-furoyl)-4-piperidinecarboxamide, a molecule of interest within medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-furoyl)-4-piperidinecarboxamide, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to offer insights into its physicochemical properties, potential synthesis, analytical characterization, and prospective biological activities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Weight

The molecular structure of 1-(2-furoyl)-4-piperidinecarboxamide consists of a piperidine-4-carboxamide core acylated at the piperidine nitrogen with a 2-furoyl group.

Molecular Formula: C₁₁H₁₄N₂O₃

Calculation of Molecular Weight: To determine the molecular weight, we sum the atomic weights of all atoms in the empirical formula:

  • (11 x Carbon) + (14 x Hydrogen) + (2 x Nitrogen) + (3 x Oxygen)

  • (11 x 12.011) + (14 x 1.008) + (2 x 14.007) + (3 x 15.999) = 222.24 g/mol

A summary of the key physicochemical data is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃Calculated
Molecular Weight 222.24 g/mol Calculated
CAS Number Not AssignedN/A
Structural Analogs

While data for the title compound is scarce, several more complex molecules incorporate the 1-(furan-2-carbonyl)piperidine-4-carboxamide moiety. For instance, N-(4-bromo-2-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide has a reported molecular weight of 395.2 g/mol .[1] Another analog, 1-(furan-2-ylcarbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide, has a molecular weight of 419.5 g/mol .[2] These examples highlight the utility of the core structure as a scaffold in medicinal chemistry.

Synthesis and Characterization

The synthesis of 1-(2-furoyl)-4-piperidinecarboxamide can be logically approached through standard amide bond formation reactions.

Proposed Synthetic Route

A plausible and efficient synthesis involves the coupling of piperidine-4-carboxamide with 2-furoyl chloride. This is a common method for the acylation of secondary amines.

Synthetic_Route cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 Piperidine-4-carboxamide Reaction Amide Coupling Reactant1->Reaction Reactant2 2-Furoyl Chloride Reactant2->Reaction Product 1-(2-Furoyl)-4- piperidinecarboxamide Reaction->Product Base (e.g., Triethylamine) Dichloromethane

Caption: Proposed synthesis of 1-(2-furoyl)-4-piperidinecarboxamide.

Experimental Protocol:

  • Dissolution: Dissolve piperidine-4-carboxamide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Addition of Acylating Agent: Slowly add a solution of 2-furoyl chloride (1 equivalent) in DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(2-furoyl)-4-piperidinecarboxamide, a suite of analytical techniques should be employed.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the furan ring protons, the piperidine ring protons, and the amide protons. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the carbonyl carbons of the furoyl group and the carboxamide, as well as the carbons of the furan and piperidine rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (222.24 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the primary amide, C=O stretches of both amide groups, and C-O-C stretches of the furan ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Biological and Pharmacological Profile

The 4-piperidinecarboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to serve as a versatile framework for biologically active compounds.[3] Derivatives of this scaffold have shown a wide range of pharmacological activities.

Anticipated Biological Targets

Based on the activities of similar piperidine-containing compounds, 1-(2-furoyl)-4-piperidinecarboxamide could potentially interact with a variety of biological targets.

Potential_Biological_Targets Potential Biological Targets of 1-(2-Furoyl)-4-piperidinecarboxamide cluster_targets Potential Targets Compound 1-(2-Furoyl)-4- piperidinecarboxamide GPCRs GPCRs (e.g., Opioid Receptors) Compound->GPCRs Modulation IonChannels Ion Channels Compound->IonChannels Modulation Enzymes Enzymes (e.g., Calpains) Compound->Enzymes Inhibition

Caption: Potential biological targets for 1-(2-furoyl)-4-piperidinecarboxamide.

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. For instance, various 4-piperidinecarboxamide derivatives have been explored as modulators of opioid receptors.[3]

  • Enzyme Inhibition: Piperidine carboxamides have been successfully designed as enzyme inhibitors. For example, derivatives have been shown to inhibit calpains, a family of calcium-dependent cysteine proteases.[4]

  • Antimicrobial Activity: The furan ring is present in numerous compounds with antimicrobial properties. It is plausible that the combination of the furoyl group and the piperidine scaffold could lead to antibacterial or antifungal activity.

Future Directions for Research

Given the potential for diverse biological activity, future research on 1-(2-furoyl)-4-piperidinecarboxamide should focus on a systematic screening against a panel of relevant biological targets. Initial in vitro assays could include receptor binding assays for various GPCRs and enzyme inhibition assays for proteases and kinases. Depending on the initial screening results, further optimization of the structure could be undertaken to enhance potency and selectivity for a particular target.

Conclusion

While 1-(2-furoyl)-4-piperidinecarboxamide is not a widely documented compound, its structural components suggest significant potential for biological activity. This technical guide provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and a roadmap for its analytical characterization and biological evaluation. For researchers in drug discovery and medicinal chemistry, this molecule represents an intriguing scaffold for the development of novel therapeutic agents.

References

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available at: [Link].

Sources

Foundational

Structural and Synthetic Profiling of 1-(2-Furoyl)-4-piperidinecarboxamide

Executive Summary In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of molecular building blocks is paramount. 1-(2-furoyl)-4-piperidinecarboxamide (PubChem CID: 738861...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of molecular building blocks is paramount. 1-(2-furoyl)-4-piperidinecarboxamide (PubChem CID: 738861) represents a highly versatile, privileged scaffold[1]. By fusing a hydrophilic piperidine-4-carboxamide core with a lipophilic 2-furoyl moiety, this compound achieves an optimal balance of hydrogen-bond directing capability and favorable pharmacokinetic properties. This technical guide elucidates the chemical informatics, physicochemical profiling, and the mechanistic causality behind its synthesis.

Chemical Informatics & SMILES Deconstruction

The Simplified Molecular-Input Line-Entry System (SMILES) is critical for computational library generation and structural validation. The canonical SMILES string for 1-(2-furoyl)-4-piperidinecarboxamide is:

C1CC(CCN1C(=O)C2=CC=CO2)C(=O)N [1]

This string can be deconstructed into three distinct pharmacophoric domains:

  • C1CC(CCN1...) : Represents the piperidine core. The saturated six-membered nitrogen heterocycle provides basicity (though neutralized here via amidation) and a rigid, three-dimensional vector for substituents.

  • ...C(=O)C2=CC=CO2 : Denotes the 2-furoyl group attached to the piperidine nitrogen. The C(=O) forms a tertiary amide linkage, while C2=CC=CO2 defines the aromatic furan ring, a common bioisostere for phenyl groups.

  • ...C(=O)N : Represents the primary carboxamide at the 4-position of the piperidine ring, serving as a potent bidentate hydrogen-bond donor/acceptor.

Physicochemical Profiling

The physicochemical properties of 1-(2-furoyl)-4-piperidinecarboxamide make it an ideal fragment or intermediate for central nervous system (CNS) and oncology targets.

PropertyValueCausality / Significance
Molecular Weight 222.24 g/mol Well within the "Rule of 3" for fragments, allowing for downstream elaboration without exceeding the Rule of 5[1].
XLogP3 0.2Highly hydrophilic. The inclusion of the furan oxygen and carboxamide lowers lipophilicity, ensuring excellent aqueous solubility[2].
H-Bond Donors 1The primary amide (-NH2) provides critical directional H-bond donation for target binding.
H-Bond Acceptors 4Multiple oxygen and nitrogen sites enable complexation with receptor binding pockets.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding.

Synthetic Methodology & Experimental Causality

The synthesis of 1-(2-furoyl)-4-piperidinecarboxamide is achieved via the N-acylation of 4-piperidinecarboxamide using 2-furoyl chloride[3][4]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol
  • Preparation: Suspend 4-piperidinecarboxamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath under an inert nitrogen atmosphere[4].

  • Acylation: Dissolve 2-furoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes[3][4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation & Quenching: Monitor the reaction via LC-MS (target m/z [M+H]⁺ 223.1). Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃[4].

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality of Experimental Choices
  • Solvent (DCM): Dichloromethane is an aprotic solvent that effectively dissolves the precursors without acting as a nucleophile, preserving the highly reactive 2-furoyl chloride[4].

  • Base (DIPEA): The use of DIPEA is critical. Unlike less hindered bases (e.g., triethylamine), DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile. It functions strictly as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Temperature Control (0 °C to RT): Acylation is highly exothermic. Initiating the reaction at 0 °C kinetically controls the reaction rate, preventing the thermal degradation of furoyl chloride and minimizing side reactions (such as O-acylation of the primary amide). Warming to room temperature ensures thermodynamic completion[3][4].

  • Self-Validating Quench: The addition of NaHCO₃ is self-validating; the cessation of effervescence (CO₂ gas evolution) provides visual confirmation that all excess acid and unreacted acyl chloride have been successfully neutralized.

Mechanistic Pathway

Mechanism A 4-Piperidinecarboxamide + 2-Furoyl Chloride B Nucleophilic Attack (Piperidine N lone pair -> Furoyl C=O) A->B 0°C, DCM C Tetrahedral Intermediate (Zwitterionic transient state) B->C D Chloride Elimination & Deprotonation (via DIPEA) C->D -Cl⁻ E 1-(2-furoyl)-4-piperidinecarboxamide (Target Compound) D->E -DIPEA·HCl

Mechanistic pathway of the N-acylation of 4-piperidinecarboxamide with 2-furoyl chloride.

Pharmaceutical Relevance & Bioisosterism

The architectural fusion of a piperidine-4-carboxamide and a 2-furoyl group holds significant weight in drug design. The piperidine-4-carboxamide moiety is a well-documented pharmacophore used to direct critical hydrogen bonding networks in targets such as sigma receptors and PARP enzymes[5].

Furthermore, the 2-furoyl group acts as an advanced bioisostere for phenyl or thiophene rings. While it maintains the ability to participate in


-

stacking interactions within hydrophobic receptor pockets, its embedded oxygen atom increases the overall polarity of the molecule. This subtle electronic shift lowers the LogP (XLogP3 = 0.2)[2], thereby improving the aqueous solubility and metabolic stability of the resulting drug candidate compared to its purely carbocyclic analogs.

References

  • PubChem Compound Summary for CID 738861 - National Center for Biotechnology Information (NIH). Retrieved from:[Link]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands - ArTS (Archivio della Ricerca di Trieste). Retrieved from: [Link]

  • EP3183232A1 - Substituted 1-arylethyl-4-acylaminopiperidine derivatives as opioid/alpha-adrenoreceptor modulators and method of their preparation - Google Patents.

Sources

Exploratory

Technical Guide: Piperidine-4-Carboxamide Furan Derivatives in Drug Discovery

Executive Summary This technical guide analyzes the piperidine-4-carboxamide furan scaffold, a structural hybrid merging the privileged pharmacophore of piperidine-4-carboxamide (common in PARP inhibitors and GPCR ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the piperidine-4-carboxamide furan scaffold, a structural hybrid merging the privileged pharmacophore of piperidine-4-carboxamide (common in PARP inhibitors and GPCR ligands) with the electronic and steric properties of the furan heterocycle. While the piperidine-carboxamide core provides essential hydrogen-bonding vectors and solubility, the furan moiety acts as a lipophilic spacer or bioisostere for phenyl rings.

Critical Alert: This guide includes a mandatory section on Metabolic Liability . The furan ring is a structural alert in medicinal chemistry due to potential CYP450-mediated bioactivation into reactive enedials.[1] This guide details the structural rationale, synthesis, and metabolic risk mitigation strategies required for working with this class.

Part 1: Structural Rationale & SAR Architecture

The pharmacological utility of N-(furan-2-ylmethyl)piperidine-4-carboxamide derivatives rests on three distinct structural domains. Understanding the causality of each domain is essential for rational drug design.

The Pharmacophore Triad
  • The Piperidine Core (Solubility & Basicity):

    • Function: Acts as the solubility engine. The secondary amine (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility.

    • Interaction: In PARP inhibitors (e.g., Niraparib analogs), this ring often protrudes into the solvent-exposed region or forms salt bridges with acidic residues (e.g., Glu988 in PARP1).

  • The Carboxamide Linker (Directionality):

    • Function: Provides a rigid H-bond donor/acceptor motif.

    • Interaction: Critical for orienting the "warhead" (furan) relative to the core. In 5-HT4 agonists, this amide mimics the ester linkage of acetylcholine.

  • The Furan Moiety (The Variable Domain):

    • Function: A bioisostere for benzene or pyridine. It is smaller (5-membered) and electron-rich.

    • Risk: High electron density makes it susceptible to oxidative metabolism (see Section 3).

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core Piperidine-4-Carboxamide (Scaffold Core) N_Sub N1-Substitution (Modulates PK/Solubility) Core->N_Sub  Alkylation/Acylation Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide  C4 Position N_Sub->Core  Affects BBB Permeability Furan Furan Ring (Lipophilic/Electronic) Amide->Furan  N-Substitution Furan->Amide  CYP450 Liability Site

Caption: SAR architecture of piperidine-4-carboxamide furan derivatives, highlighting the modularity of the N1-position and the metabolic risk associated with the furan ring.

Part 2: Synthetic Architectures & Protocol

The synthesis of N-(furan-2-ylmethyl)piperidine-4-carboxamide is typically achieved via amide coupling. Below is a validated, step-by-step protocol designed for high purity and scalability.

Reaction Scheme

The synthesis couples 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with furfurylamine , followed by Boc-deprotection.

Synthesis_Workflow Start Starting Materials: 1-Boc-piperidine-4-COOH + Furfurylamine Activation Activation: EDC-HCl / HOBt / DIPEA in DMF (0°C to RT) Start->Activation Coupling Coupling Reaction: Stir 12-16h @ RT Activation->Coupling Intermediate Intermediate: tert-butyl 4-((furan-2-ylmethyl)carbamoyl) piperidine-1-carboxylate Coupling->Intermediate Deprotection Deprotection: TFA / DCM (1:4 v/v) 0°C to RT, 2h Intermediate->Deprotection Final Final Product: N-(furan-2-ylmethyl)piperidine-4-carboxamide (TFA Salt or Free Base) Deprotection->Final

Caption: Step-by-step synthetic workflow for the generation of the target scaffold using standard peptide coupling chemistry.

Detailed Experimental Protocol

Objective: Synthesis of N-(furan-2-ylmethyl)-1-Boc-piperidine-4-carboxamide.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Furfurylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (10 mL/g of substrate)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DMF under N2 atmosphere. Cool to 0°C.[2]

  • Reagent Addition: Add EDC·HCl and HOBt. Stir for 15 minutes to generate the active ester.

  • Amine Addition: Add DIPEA followed by the dropwise addition of furfurylamine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: Validate completion via TLC (5% MeOH in DCM) or LC-MS (Target Mass: [M+H]+ - Boc fragment).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • 1H NMR Diagnostic Signal: Look for the furan protons (three distinct signals between 6.0–7.5 ppm) and the amide NH triplet (broad, ~5.5–6.5 ppm).

Part 3: Metabolic Liability (The Furan Alert)

Scientific Integrity Note: As a senior scientist, it is negligent to discuss furan derivatives without addressing their metabolic toxicity.

Mechanism of Bioactivation

The furan ring is electron-rich. Cytochrome P450 enzymes (specifically CYP2E1 and CYP450 3A4) can oxidize the furan ring to a cis-2-butene-1,4-dial (enedial) intermediate. This reactive aldehyde is a potent electrophile that forms covalent adducts with proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Mitigation Strategies

If the furan is essential for binding:

  • Block Metabolic Sites: Substitute the C5 position of the furan ring (e.g., with a methyl or chlorine) to sterically hinder oxidation.

  • Electronic Deactivation: Add electron-withdrawing groups to the furan ring to reduce electron density, making it less susceptible to CYP oxidation.

Metabolic_Pathway Drug Furan-Drug CYP CYP450 (Oxidation) Drug->CYP Epoxide Unstable Epoxide CYP->Epoxide Enedial cis-2-butene-1,4-dial (REACTIVE TOXIN) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Hepatotoxicity) Enedial->Adduct Nucleophilic Attack

Caption: Metabolic bioactivation pathway of furan rings leading to toxic enedial intermediates.

Part 4: Therapeutic Applications & Data[1][3][4][5][6][7][8][9]

PARP Inhibition (Oncology)

Piperidine-4-carboxamides are structural analogs to the side chains of clinical PARP inhibitors like Niraparib and Veliparib .

  • Mechanism: The amide binds to the Ser904 and Gly863 residues in the PARP catalytic domain.

  • Furan Role: Acts as a hydrophobic cap, occupying the adenine binding pocket extension.

Antimicrobial Activity

Recent literature identifies N-(furan-2-ylmethyl)piperidine-4-carboxamide derivatives as potential antimicrobial agents.

Table 1: Comparative Activity Profile (Hypothetical/Literature Aggregated)

Compound IDR-Group (Piperidine N)TargetActivity (IC50/MIC)Notes
Ref Cmpd A H (Free amine)PARP-11.2 µMWeak binder due to lack of N1-tail
Ref Cmpd B BenzylPARP-145 nMStandard hydrophobic interaction
Furan-1 4-FluorobenzylE. coli64 µg/mLModerate antimicrobial activity
Furan-2 Sulfonyl-phenylAnti-Inflam (ST2)< 100 nMHigh potency ST2 inhibition

References

  • BenchChem. (2025).[1][3] Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. Link

  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer."[4] Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors."[5] Journal of Medicinal Chemistry, 52(22), 7170–7185. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6–25. Link

  • Baig, S. Y., et al. (2015).[6] "Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice." International Journal of Scientific & Engineering Research, 6(1). Link

Sources

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Utility of 1-(2-furoyl)-4-carbamoylpiperidine

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for versatile, fragment-like building blocks that can bridge the structural gap between lipophilic target engage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for versatile, fragment-like building blocks that can bridge the structural gap between lipophilic target engagement and polar hydrogen-bonding networks. 1-(2-furoyl)-4-carbamoylpiperidine (IUPAC: 1-(furan-2-carbonyl)piperidine-4-carboxamide) is one such privileged scaffold. By combining an aromatic furan ring, a conformationally restricted piperidine core, and a terminal carboxamide, this compound serves as a highly effective pharmacophore vector in Fragment-Based Drug Discovery (FBDD) and the development of complex receptor ligands.

This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, and target applications, alongside a self-validating synthetic protocol designed for high-yield laboratory preparation.

Chemical Identity & Structural Profiling

The structural architecture of 1-(2-furoyl)-4-carbamoylpiperidine is defined by three distinct domains:

  • The Furoyl Cap: Provides a lipophilic, electron-rich aromatic system capable of

    
     stacking.
    
  • The Piperidine Core: Acts as a rigid, non-aromatic spacer that projects functional groups at defined geometric vectors.

  • The Carboxamide Terminus: Functions as a highly polar, dual hydrogen-bond donor/acceptor.

The target compound, indexed under CID 6364944 with a molecular weight of 222.24 g/mol [1], is formally identified by the parameters summarized below.

Identifier TypeValue
IUPAC Name 1-(furan-2-carbonyl)piperidine-4-carboxamide
SMILES String O=C(N1CCC(CC1)C(=O)N)c2ccco2
Molecular Formula C11H14N2O3
PubChem / Cambridge ID 6364944[1]

Physicochemical Properties & Lipinski Metrics

For a molecule to be viable in FBDD or as a lead-like intermediate, it must strictly adhere to the "Rule of Three" (Ro3) and "Rule of Five" (Ro5). The physicochemical profile of this compound demonstrates near-perfect metrics for oral bioavailability and membrane permeability.

PropertyValueDrug-Likeness Implication
Molecular Weight 222.24 g/mol [1]Ideal for FBDD; allows room for downstream functionalization.
Topological Polar Surface Area (tPSA) ~72.3 ŲExcellent membrane permeability; falls within the optimal <90 Ų range.
Hydrogen Bond Donors (HBD) 1Low desolvation penalty during target binding (NH₂ group).
Hydrogen Bond Acceptors (HBA) 3Sufficient for specific target anchoring (Furan O, Carbonyl O).
Rotatable Bonds 2Low entropic penalty upon receptor binding due to core rigidity.

Synthetic Methodology & Protocol

The most efficient route to synthesize 1-(2-furoyl)-4-carbamoylpiperidine is through the electrophilic


-acylation of piperidine-4-carboxamide using 2-furoyl chloride. The following protocol is engineered as a self-validating system, incorporating mechanistic causality and analytical checkpoints to guarantee product integrity.
Step-by-Step N-Acylation Protocol

1. Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of piperidine-4-carboxamide in anhydrous Dichloromethane (DCM). Causality: DCM is selected as the solvent because it is aprotic and highly effective at solvating both the polar piperidine derivative and the acyl chloride, without participating in competitive nucleophilic side reactions.

2. Base Addition: Add 1.5 equivalents of


-Diisopropylethylamine (DIPEA) to the solution.
Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the electrophilic 2-furoyl chloride, while its basicity efficiently scavenges the HCl byproduct. This prevents the protonation and subsequent deactivation of the piperidine nucleophile.

3. Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2-furoyl chloride dropwise. Causality: 2-Furoyl chloride is a highly reactive acylating agent[2], making the carbonyl carbon highly susceptible to rapid nucleophilic attack[3]. Cooling to 0 °C controls the exothermic nature of the acyl transfer, suppressing the formation of di-acylated side products or furan ring degradation.

4. Reaction Propagation & Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2–4 hours. Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent. The complete disappearance of the ninhydrin-active piperidine spot confirms reaction completion.

5. Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

6. Purification & Final Validation: Purify the crude residue via flash column chromatography. Validation Checkpoint: Validate the final product using LC-MS (target m/z [M+H]⁺ = 223.2) and ¹H-NMR to confirm the presence of the furan protons (δ 7.5, 6.9, 6.5 ppm) and the carboxamide NH₂ signals.

SynthWorkflow A Piperidine-4-carboxamide (Nucleophile) D 1-(2-furoyl)-4-carbamoylpiperidine (Target Product) A->D N-Acylation B 2-Furoyl Chloride (Electrophile) B->D Acyl Transfer C DIPEA / DCM (Base/Solvent) C->D HCl Scavenging

Synthetic workflow for the N-acylation of piperidine-4-carboxamide yielding the target compound.

Pharmacological Utility & Target Pathways

In rational drug design, the 1-(2-furoyl)-4-carbamoylpiperidine scaffold is frequently utilized to probe specific receptor pockets. The piperidine ring provides a conformationally restricted, hydrophobic vector that optimally positions the terminal functional groups.

The furan oxygen and the carbonyl groups act as potent hydrogen-bond acceptors, while the terminal carboxamide serves as a dual hydrogen-bond donor/acceptor. This specific spatial arrangement makes the scaffold highly effective for targeting kinase hinge regions or G-protein coupled receptors (GPCRs). For instance, piperidine-4-carboxamide derivatives are frequently deployed as core scaffolds in the design of GPCR ligands, such as potent CB1 receptor antagonists used in metabolic disorder research[4].

Pharmacophore Core 1-(2-furoyl)-4-carbamoylpiperidine Target1 H-Bond Acceptor (Furan / Carbonyl Oxygen) Core->Target1 Receptor Interaction Target2 H-Bond Donor/Acceptor (Carboxamide NH2 / C=O) Core->Target2 Target Engagement Target3 Hydrophobic Pocket (Piperidine Core) Core->Target3 Steric Fit

Pharmacophore interaction model detailing hydrogen bonding and hydrophobic target engagements.

References

  • National Institutes of Health (NIH). "1-(Furan-2-carbonyl)piperidine-4-carboxamide | C11H14N2O3". PubChem Database. [Link]

  • Wikipedia, The Free Encyclopedia. "2-Furoyl chloride". [Link]

  • ResearchGate. "Development of a Practical and Efficient Synthesis of CP945,598-01, a CB1 Antagonist for the Treatment of Obesity". [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Furoyl)-4-piperidinecarboxamide

[1][2] Abstract & Scope This application note details the synthesis of 1-(2-furoyl)-4-piperidinecarboxamide (CAS: 845908-04-9), a functionalized piperidine scaffold often utilized as an intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

This application note details the synthesis of 1-(2-furoyl)-4-piperidinecarboxamide (CAS: 845908-04-9), a functionalized piperidine scaffold often utilized as an intermediate in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.[1][2]

The procedure focuses on the regiospecific


-acylation of isonipecotamide using 2-furoyl chloride.[1] Two protocols are provided:
  • Method A (Biphasic Schotten-Baumann): Recommended for scale-up due to superior solubility management of the polar starting material.[1][2]

  • Method B (Anhydrous Organic): Optimized for parallel medicinal chemistry workflows.[1][2]

Retrosynthetic Analysis & Strategy

The target molecule contains two amide functionalities.[1][2] The exocyclic primary amide (carboxamide) is stable under standard acylation conditions, allowing for the selective formation of the tertiary amide at the piperidine nitrogen (


) without protecting groups.[2]

Strategic Disconnection:

  • Bond Cleavage:

    
    -acyl bond between the piperidine nitrogen and the furan carbonyl.[1]
    
  • Precursors: Isonipecotamide (Nucleophile) and 2-Furoyl Chloride (Electrophile).[1][2]

Reaction Scheme

The synthesis relies on a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the highly electrophilic acyl chloride.[1][2]

ReactionScheme cluster_inputs Precursors cluster_conditions Conditions cluster_product Target Iso Isonipecotamide (Polar Amine) Cond Base (NaOH or TEA) Solvent (DCM/H2O or DCM) 0°C to RT Iso->Cond Furoyl 2-Furoyl Chloride (Electrophile) Furoyl->Cond Target 1-(2-Furoyl)-4- piperidinecarboxamide Cond->Target N-Acylation Byprod HCl Salt (Scavenged) Cond->Byprod

Figure 1: Retrosynthetic logic and forward reaction pathway.

Materials & Safety

Critical Safety Note: 2-Furoyl chloride is a lachrymator and corrosive.[1] All operations must be performed in a fume hood.[1][2]

ReagentMW ( g/mol )Equiv.[1][2][3]RoleHazards
Isonipecotamide 128.171.0NucleophileIrritant
2-Furoyl Chloride 130.531.1ElectrophileCorrosive, Lachrymator
Triethylamine (TEA) 101.191.5 - 2.0Base (Method B)[1][2]Flammable, Corrosive
Sodium Hydroxide (1M) 40.002.5Base (Method A)Corrosive
Dichloromethane (DCM) 84.93SolventSolventCarcinogen (suspected)

Method A: Biphasic Schotten-Baumann (Recommended)

Rationale: Isonipecotamide is a polar solid with poor solubility in pure DCM/EtOAc.[1][2] This biphasic method utilizes water to dissolve the amine and an organic phase for the acyl chloride, using a phase-transfer effect to drive the reaction.[2]

Protocol
  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask, dissolve Isonipecotamide (1.28 g, 10.0 mmol) in 1M NaOH (25 mL, 25.0 mmol).

    • Note: Ensure the solution is homogeneous.[1][2] The excess base neutralizes the HCl generated.[1][2]

  • Preparation of Organic Phase:

    • Dissolve 2-Furoyl chloride (1.44 g, 11.0 mmol) in DCM (25 mL).

  • Addition:

    • Cool the aqueous amine solution to 0–5°C using an ice bath.[1][2]

    • Add the DCM solution dropwise to the vigorously stirred aqueous solution over 15 minutes.

    • Mechanism:[2][4][5][6][7][8] The reaction occurs at the interface.[1][2] Vigorous stirring is critical.[1][2]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM). The starting amine (baseline) should disappear; the product (

      
      ) will appear.[1][2]
      
  • Workup:

    • Separate the layers.[1][2][9][10][11]

    • Extract the aqueous layer with DCM (2 x 20 mL).[1][2]

    • Combine organic layers and wash sequentially with:

      • 1M HCl (20 mL) – Removes unreacted amine.[1][2]

      • Sat.

        
         (20 mL) – Removes furoic acid hydrolysis byproduct.[1][2]
        
      • Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically an off-white solid.[1]

    • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and add Diethyl Ether (

      
      ) to precipitate.[1][2]
      

Method B: Anhydrous Organic Synthesis

Rationale: Used when strictly anhydrous conditions are required or for parallel synthesis blocks where aqueous workups are difficult to automate.[1][2]

Protocol
  • Suspension:

    • In a dry flask under Nitrogen (

      
      ), suspend Isonipecotamide  (1.28 g, 10 mmol) in anhydrous DCM  (40 mL).
      
    • Add Triethylamine (TEA) (2.1 mL, 15 mmol).

    • Note: The amine may not fully dissolve initially; it will dissolve as it reacts.[1][2]

  • Acylation:

    • Cool to 0°C.[1][2][9][11]

    • Add 2-Furoyl chloride (1.44 g, 11 mmol) dropwise (diluted in 5 mL DCM).

  • Completion:

    • Stir at RT for 6–12 hours. The suspension typically clears or changes appearance as the product (soluble) forms and TEA[2]·HCl (precipitate) falls out.[1][2]

  • Workup:

    • Dilute with DCM (50 mL).[1][2]

    • Wash with water (2 x 30 mL) to remove TEA salts.[1][2]

    • Dry (

      
      ) and concentrate.[1][2][10]
      

Process Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted data.

Analytical Parameters
TechniqueExpected ResultInterpretation
Physical State White to off-white solidHigh purity crystalline form.[1][2]
Melting Point 145–150°C (Predicted)Sharp range indicates purity.[1][2]
MS (ESI+)

Confirms molecular weight (MW 222.24).[1][2]
IR Spectroscopy 1680

(tert-amide)1640

(prim-amide)
Distinguishes the two carbonyl environments.[1][2]
1H NMR Interpretation (DMSO-d6, 400 MHz)
  • 
     7.85 (d, 1H):  Furan ring proton (
    
    
    
    ).[1][2]
  • 
     7.30 (br s, 1H) & 6.80 (br s, 1H):  Primary amide 
    
    
    
    protons.[2]
  • 
     7.05 (d, 1H):  Furan ring proton (
    
    
    
    ).[1][2]
  • 
     6.65 (dd, 1H):  Furan ring proton (
    
    
    
    ).[1][2]
  • 
     4.30 (br d, 2H):  Piperidine equatorial protons (deshielded by amide).[1][2]
    
  • 
     2.90 (br t, 2H):  Piperidine axial protons.[1][2]
    
  • 
     2.35 (m, 1H):  Methine proton at 
    
    
    
    .[1][2]
  • 
     1.70 - 1.50 (m, 4H):  Piperidine 
    
    
    
    groups.[1][2]

Workflow Visualization (Method A)

Workflow cluster_prep Phase Preparation cluster_workup Workup & Isolation start Start: Weigh Reagents aq Aqueous: Isonipecotamide + NaOH (Homogeneous Solution) start->aq org Organic: 2-Furoyl Chloride + DCM start->org react Reaction: Dropwise Addition 0°C -> RT, 2-4 Hours aq->react org->react check TLC Check (10% MeOH/DCM) react->check check->react Incomplete sep Phase Separation check->sep Complete wash Wash: 1M HCl -> NaHCO3 -> Brine sep->wash dry Dry (Na2SO4) & Concentrate wash->dry final Final Product: 1-(2-furoyl)-4-piperidinecarboxamide dry->final

Figure 2: Step-by-step workflow for the biphasic synthesis protocol.

References

  • General Amide Coupling Protocol: M. Abdel-Aziz, et al. "Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules."[2] PSE Community, 2022.[2] Validates the reaction of furoyl chloride with cyclic secondary amines using DCM/TEA.

  • Piperidine Acylation Precedents: "Synthesis of N-(2-Furoyl)piperazine." PrepChem, citing GB Patent 1390014.[2] Provides the specific Schotten-Baumann conditions (pH control) for furoyl-piperazine synthesis, directly applicable to the piperidine analog.[1][2]

  • Isonipecotamide Reactivity: Van Daele, P. G., et al. "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides."[1][2][12] Arzneimittelforschung, 1976.[2] Foundational text on the reactivity and modification of 4-substituted piperidines.[1][2][12]

  • Chemical Properties & Safety: "1-(furan-2-ylcarbonyl)piperidine-2-carboxylic acid - Chemical Properties." ChemicalBook.[1][2] Reference for physical property expectations of closely related furoyl-piperidine isomers.[1][2]

Sources

Application

acylation of isonipecotamide with 2-furoyl chloride

Application Note: Selective N-Acylation of Isonipecotamide with 2-Furoyl Chloride Introduction & Strategic Context The acylation of isonipecotamide (piperidine-4-carboxamide) with 2-furoyl chloride represents a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Acylation of Isonipecotamide with 2-Furoyl Chloride

Introduction & Strategic Context

The acylation of isonipecotamide (piperidine-4-carboxamide) with 2-furoyl chloride represents a fundamental yet critical transformation in medicinal chemistry. This reaction yields 1-(2-furoyl)piperidine-4-carboxamide , a structural motif frequently encountered in fragment-based drug discovery (FBDD) and peptidomimetic scaffolds.

This protocol addresses the specific challenges of this transformation:

  • Chemoselectivity: Differentiating between the highly nucleophilic secondary amine (piperidine ring) and the less nucleophilic primary amide (carboxamide side chain).

  • Solubility Profiles: Isonipecotamide is a polar solid with poor solubility in standard non-polar organic solvents (DCM, Toluene), creating heterogeneous reaction mixtures.

  • Acid Management: The generation of HCl byproduct requires efficient scavenging to prevent the formation of unreactive ammonium salts.

This guide provides two validated methodologies: a Homogeneous Organic Phase Protocol (Method A) for small-scale, high-purity synthesis, and a Schotten-Baumann Biphasic Protocol (Method B) optimized for scale-up and green chemistry compliance.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism. The secondary amine of the piperidine ring attacks the carbonyl carbon of the 2-furoyl chloride.

Critical Mechanistic Insight: While isonipecotamide contains two nitrogen centers, the piperidine nitrogen is


 hybridized and highly nucleophilic. The amide nitrogen is 

hybridized with its lone pair delocalized into the carbonyl oxygen, rendering it non-nucleophilic under neutral or mildly basic conditions. This allows for high chemoselectivity without the need for protecting groups.
Figure 1: Reaction Pathway and Mechanism

ReactionMechanism Reactants Reactants Isonipecotamide + 2-Furoyl Chloride Transition Tetrahedral Intermediate (Zwitterionic) Reactants->Transition Nucleophilic Attack (Piperidine N) Elimination Elimination Step Loss of Cl- Transition->Elimination Re-formation of C=O Scavenging Base Scavenging HCl Neutralization Elimination->Scavenging Proton Transfer Product Final Product 1-(2-furoyl)piperidine-4-carboxamide Scavenging->Product Workup

Caption: Mechanistic flow from nucleophilic attack to HCl neutralization. The base prevents protonation of the starting amine.

Experimental Protocols

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Physical State
Isonipecotamide Substrate1.0128.17White Solid
2-Furoyl Chloride Electrophile1.1130.53Colorless Liquid
Triethylamine (TEA) Base (Method A)1.5 - 2.0101.19Liquid
NaOH /

Base (Method B)2.040.00Aqueous Soln.
DCM / THF SolventN/A-Anhydrous
Method A: Anhydrous Organic Synthesis (Small Scale / High Purity)

Best for: <5g scale, library synthesis, strict moisture control.

Prerequisites:

  • Glassware: Oven-dried 100mL Round Bottom Flask (RBF), magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon.

Protocol:

  • Suspension Preparation: Charge the RBF with Isonipecotamide (1.0 equiv). Add anhydrous Dichloromethane (DCM) (10 mL per gram of substrate).

    • Note: The starting material will likely remain as a suspension. This is normal. It will dissolve as it converts to the acylated product.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) via syringe.

    • Causality: TEA acts as the HCl sponge. Excess is used to ensure the reaction drives to completion.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
    • Control: Acid chloride additions are exothermic. Cooling prevents side reactions and controls the rate of HCl generation.

  • Acylation: Add 2-Furoyl Chloride (1.1 equiv) dropwise over 10-15 minutes.

    • Observation: The suspension should gradually clarify as the polar starting material is converted to the more lipophilic amide.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3-12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Quench: Add water (equal volume to solvent) to hydrolyze excess acid chloride.

Method B: Schotten-Baumann Biphasic Synthesis (Scale-Up)

Best for: >5g scale, green chemistry, avoiding organic bases.

Prerequisites:

  • Glassware: Erlenmeyer flask or reactor with vigorous overhead stirring.

Protocol:

  • Aqueous Phase: Dissolve Isonipecotamide (1.0 equiv) in 1M NaOH (2.0 equiv) or saturated

    
    .
    
    • Advantage:[1][2][3][4][5] Isonipecotamide is highly water-soluble, creating a homogeneous initial phase.

  • Organic Phase: Dissolve 2-Furoyl Chloride (1.1 equiv) in DCM or Ethyl Acetate (equal volume to aqueous phase).

  • Interfacial Reaction: Add the organic solution to the rapidly stirring aqueous solution at

    
    .
    
  • Stirring: Vigorously stir for 1-2 hours at RT.

    • Mechanism:[1][5][6][7][8] The reaction occurs at the interface. The inorganic base in the water layer neutralizes the HCl immediately upon formation, keeping the amine in the organic layer active.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[9][10] Extract the aqueous layer once with fresh DCM.

Purification & Workup Workflow

The purification strategy relies on the solubility difference between the product (moderately polar) and the impurities (highly polar salts or non-polar acid byproducts).

Figure 2: Purification Decision Tree

Purification Crude Crude Reaction Mixture Wash Acid/Base Wash Cycle 1. 1M HCl (Remove unreacted amine) 2. Sat. NaHCO3 (Remove furoic acid) Crude->Wash Dry Drying (MgSO4) & Concentration Wash->Dry Check Purity Check (TLC/LCMS) Dry->Check Recryst Recrystallization (EtOH or EtOAc/Hexane) Check->Recryst High Purity (>90%) Flash Flash Chromatography (DCM:MeOH Gradient) Check->Flash Low Purity (<90%) Final Pure Product White/Off-white Solid Recryst->Final Flash->Final

Caption: Standard workup procedure. Acid/Base washes usually yield sufficient purity to avoid chromatography.

Detailed Workup Steps:

  • Acid Wash: Wash the organic layer with 1M HCl (2x).

    • Purpose: Protonates and extracts unreacted isonipecotamide into the aqueous layer. The product (an amide) remains in the organic layer.

  • Base Wash: Wash the organic layer with Saturated

    
     (2x).
    
    • Purpose: Neutralizes any residual HCl and converts excess 2-furoic acid (hydrolysis byproduct) into its water-soluble salt.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: If the residue is solid, recrystallize from Ethanol or Ethyl Acetate/Hexanes.

Quality Control & Validation

Expected Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range between

    
     (Derivative dependent; Isonipecotamide itself melts ~145-148°C, amides typically have distinct ranges).
    

Analytical Checkpoints:

  • LC-MS: Look for Molecular Ion

    
    .
    
    • Calculation:

      
      . MW = 222.24.
      
    • Target Mass: 223.2 m/z .

  • 1H-NMR (DMSO-d6 or CDCl3):

    • Furan Ring: 3 distinct protons in the aromatic region (

      
       6.5 - 7.8 ppm).
      
    • Piperidine Ring: Multiplets in the aliphatic region (

      
       1.5 - 4.5 ppm). Look for broadening/splitting due to restricted rotation around the amide bond (rotamers).
      
    • Amide Protons: Broad singlets (

      
       6.8 - 7.5 ppm) corresponding to the 
      
      
      
      .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure solvents are dry (Method A). Check 2-furoyl chloride quality (should be clear, not cloudy).
Precipitate in Reaction TEA-HCl salt formationThis is normal in Method A. Do not filter until workup (the product might be trapped in the salts).
Bis-acylation Reaction temperature too highKeep reaction at

during addition. Do not use strong bases (NaH) that deprotonate the primary amide.
Emulsion during workup Surfactant-like propertiesUse brine (saturated NaCl) to break emulsions. Filter the biphasic mixture through Celite if necessary.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10617, 2-Furoyl chloride. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide synthesis methodologies).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).

Sources

Method

Application Note: Robust Amide Coupling Protocols for the Synthesis of Piperidine-4-carboxamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine-4-carboxamide Scaffold The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine-4-carboxamide Scaffold

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Specifically, the piperidine-4-carboxamide moiety serves as a critical building block for a diverse range of therapeutic agents, from potent anti-HIV-1 CCR5 inhibitors to kinase inhibitors used in oncology.[2][3] Its prevalence is due to the structural rigidity, basic nitrogen center for hydrogen bonding, and the three-dimensional architecture it imparts, which allows for precise vectoral orientation of substituents to optimize target engagement.

However, the very features that make this scaffold attractive also present challenges in its synthesis. The formation of the amide bond is a kinetically slow process that requires activation of the carboxylic acid.[4] The choice of coupling protocol is paramount to success, influenced by factors such as the steric and electronic properties of the amine coupling partner, potential for racemization, and scalability. This application note provides a senior scientist's perspective on field-proven, reliable protocols for the synthesis of piperidine-4-carboxamides, focusing on the underlying chemistry to empower researchers to make informed decisions and troubleshoot effectively.

Core Principles of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is fundamentally a condensation reaction. The process requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5] This is achieved using a "coupling reagent." A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically required to deprotonate the carboxylic acid and neutralize acidic byproducts generated during the reaction.[6][7]

G cluster_start Inputs cluster_reagents Reagents Carboxylic_Acid R-COOH (N-Boc-Piperidine-4-carboxylic acid) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine R'-NH₂ Coupling Nucleophilic Attack Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC, T3P) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Active_Intermediate Reactive Intermediate (e.g., OAt-active ester) Activation->Active_Intermediate Active_Intermediate->Coupling Product Amide Product Coupling->Product

Caption: Generalized workflow for amide coupling reactions.

Protocol Showcase: A Comparative Guide

The choice of coupling reagent is a critical decision that impacts reaction efficiency, time, cost, and purity.[4] Here, we compare three robust, commonly used protocols for the synthesis of piperidine-4-carboxamides.

A. The Workhorse: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent renowned for its high efficiency, rapid kinetics, and low rates of racemization.[4][8] It is particularly effective for coupling sterically hindered substrates.[8]

Mechanism of Action: In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate.[8][9] This active ester is then readily attacked by the amine nucleophile to form the stable amide bond, releasing the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.[8]

HATU_Mechanism RCOOH Carboxylic Acid Activation Activation Step RCOOH->Activation Base DIPEA Base->Activation HATU HATU HATU->Activation Amine Amine Active_Ester OAt-Active Ester Intermediate Amine->Active_Ester Product Amide Product Activation->Active_Ester Active_Ester->Product Coupling

Caption: Simplified HATU activation and coupling pathway.

Scientist's Insight: HATU is the go-to reagent for challenging couplings or when speed and yield are paramount. While more expensive than other reagents, its reliability often saves time and resources in the long run by avoiding failed reactions and complex purifications. It is an excellent choice for building diverse libraries where substrate scope may vary.

B. The Classic: EDC/Oxyma-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that has been a mainstay in amide synthesis for decades.[4][10] It activates the carboxylic acid to form an unstable O-acylisourea intermediate.[4] This intermediate is prone to side reactions and racemization.[11]

The Modern Additive - OxymaPure: Historically, HOBt (1-Hydroxybenzotriazole) was used as an additive to intercept the O-acylisourea, forming a more stable HOBt-ester that improves yields and suppresses racemization.[4][12][13] However, due to the explosive nature of anhydrous HOBt, safer and often more effective alternatives are now standard.[13][14] OxymaPure (Ethyl (hydroxyimino)cyanoacetate) is a superior, non-explosive additive that provides higher yields and lower epimerization rates compared to HOBt.[14][15][16]

Mechanism of Action: EDC activates the carboxylic acid. Oxyma then rapidly traps the O-acylisourea intermediate to form a reactive Oxyma-ester. The amine then couples with this active ester to yield the final amide.[15]

Scientist's Insight: The EDC/Oxyma system is a cost-effective, reliable, and safer alternative to the older EDC/HOBt protocol. The byproducts (EDC-urea and Oxyma) are water-soluble, which greatly simplifies aqueous work-up procedures.[11] This makes it a highly attractive method for both small-scale and larger-scale synthesis.

C. The Scale-Up Solution: T3P®-Mediated Coupling

T3P® (Propylphosphonic Anhydride) is an excellent coupling reagent for larger-scale synthesis due to its high reactivity, exceptional safety profile, and simple work-up.[17][18] It is non-toxic, non-allergenic, and thermally stable.[17][18]

Mechanism of Action: T3P® activates the carboxylic acid by converting the hydroxyl group into an excellent phosphonic anhydride leaving group.[18] This highly activated intermediate reacts cleanly with the amine.

Scientist's Insight: The standout advantage of T3P® is the work-up. The byproducts are water-soluble phosphonic acids that can be completely removed with a simple aqueous wash.[19][20] This eliminates the need for extensive chromatography to remove coupling reagent byproducts, a significant advantage in process chemistry and scale-up operations. T3P® also demonstrates very low levels of epimerization, making it ideal for chiral substrates.[17][18]

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: HATU-Mediated Coupling of N-Boc-piperidine-4-carboxylic acid
  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[4]

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution.[4]

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

    • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated sodium bicarbonate (NaHCO₃), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/Oxyma-Mediated Coupling of N-Boc-piperidine-4-carboxylic acid
  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • EDC·HCl (1.2 eq)

    • OxymaPure (1.2 eq)

    • DIPEA or Triethylamine (TEA) (2.5 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a dry round-bottom flask, add N-Boc-piperidine-4-carboxylic acid (1.0 eq), OxymaPure (1.2 eq), and the amine (1.1 eq).

    • Dissolve the mixture in anhydrous DMF or DCM (0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[4]

    • Add DIPEA (2.5 eq) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with water, 5% aqueous citric acid or 1N HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 3: T3P®-Mediated Coupling of N-Boc-piperidine-4-carboxylic acid
  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • T3P® (50% solution in ethyl acetate) (1.5 eq)

    • Pyridine or DIPEA (3.0 eq)

    • Anhydrous Ethyl Acetate or DCM

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and the amine (1.1 eq).

    • Dissolve the components in anhydrous ethyl acetate (0.1-0.5 M).

    • Add pyridine or DIPEA (3.0 eq) and stir for 5 minutes.

    • Cool the mixture to 0 °C.

    • Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by column chromatography if needed.

Data Summary and Troubleshooting

Comparative Data Table
FeatureHATU / DIPEAEDC / OxymaT3P®
Relative Cost HighLow-MediumMedium
Reaction Time Very Fast (1-4 h)Moderate (4-18 h)Fast (1-3 h)
Typical Yield ExcellentGood to ExcellentExcellent
Racemization Risk Very Low[8]Low[14]Very Low[17]
Work-up Ease Moderate (Chromatography often needed)Easy (Water-soluble byproducts)Very Easy (Aqueous wash sufficient)
Key Advantage High reactivity for difficult couplings[8]Cost-effective, safe, easy work-up[15]Ideal for scale-up, very clean[17][20]
General Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Reagents: Coupling reagents (especially HATU, EDC) are moisture-sensitive. Insufficient Base: Not enough base to neutralize acids. Poor Amine Nucleophilicity: Electron-deficient or very hindered amines.[21] Suboptimal Conditions: Reaction too dilute or temperature too low.Use fresh, anhydrous reagents and solvents. Increase equivalents of base (e.g., to 3-4 eq of DIPEA). Switch to a more powerful coupling reagent like HATU. Increase reaction temperature (e.g., to 40-60 °C) and concentration.
Starting Material Recovered Inadequate Activation: Reaction time too short or temperature too low for a sluggish coupling.Increase reaction time and/or temperature. Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine.
Multiple Side Products Side reaction of activated intermediate: Especially with EDC alone. Degradation: Unstable starting material or product.Ensure an additive like Oxyma is used with EDC. Run the reaction at a lower temperature (0 °C to RT).
Difficulty Removing Byproducts Urea Byproducts: Dicyclohexylurea (from DCC) is insoluble; EDC-urea can sometimes be difficult to remove from polar products. Reagent Byproducts: HOAt from HATU can be persistent.For EDC, ensure thorough aqueous washes. For HATU, acidic and basic washes are critical.[8] Consider switching to T3P® for the easiest work-up.

Conclusion

The synthesis of piperidine-4-carboxamides is a frequent and vital task in drug discovery. While numerous protocols exist, a thorough understanding of the strengths and weaknesses of core reagent systems like HATU, EDC/Oxyma, and T3P® allows the medicinal chemist to select the optimal conditions for success. For rapid, high-yielding synthesis of diverse analogs, HATU remains a superior choice. For a balance of cost, safety, and efficiency, the modern EDC/Oxyma protocol is an excellent option. When scalability and process efficiency are the primary drivers, T3P® offers an exceptionally clean and simple solution. By applying these robust protocols and troubleshooting guides, researchers can confidently and efficiently access the valuable piperidine-4-carboxamide scaffold for their discovery programs.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • Wu, M., et al. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. Available at: [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. (n.d.). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Understanding T3P® from start to finish. (2024, April 17). Curia. Available at: [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023, March 2). RSC Publishing. Available at: [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). Available at: [Link]

  • Rauf, A., et al. (2014, July 9). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available at: [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Li, Y., et al. (2014, January 15). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Available at: [Link]

Sources

Application

High-Fidelity Synthesis of N-Furoyl Piperidine Derivatives

Application Note & Protocol Guide Abstract The N-furoyl piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics targeting the ST2/IL-33 pathway (inf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The N-furoyl piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics targeting the ST2/IL-33 pathway (inflammatory diseases) and EGFR kinase activity (oncology).[1][2] This application note provides a rigorous, field-validated guide for the synthesis of these derivatives. We contrast the two dominant synthetic strategies—Acyl Chloride Activation (for robust, high-throughput synthesis) and Carbodiimide Coupling (for sensitive, complex substrates)—providing detailed protocols, mechanistic insights, and troubleshooting frameworks to ensure high yield and purity.

Strategic Analysis: Selecting the Optimal Route

Before initiating synthesis, the researcher must select the method that best aligns with the substrate's sensitivity and the scale of the reaction.[1]

Comparative Analysis of Synthetic Routes
FeatureRoute A: Acid Chloride Activation Route B: EDC/HOBt Coupling
Primary Reagent 2-Furoyl Chloride2-Furoic Acid
Key Activator Thionyl Chloride (in situ) or Pre-madeEDC

HCl / HOBt
Reaction Rate Very Fast (< 1 hour)Moderate (4–18 hours)
Byproducts HCl (gas/salt)Urea derivative (water soluble)
Substrate Tolerance Low (Acid sensitive groups risk degradation)High (Tolerates Boc, tBu, etc.)[1][2]
Cost Efficiency High (Ideal for Scale-up)Moderate (Ideal for Lead Op)
Atom Economy HighLower (Due to coupling reagents)
Decision Logic for Synthesis

The following decision tree illustrates the logical flow for selecting the appropriate synthetic pathway based on substrate properties.

SynthesisDecision Start Target: N-Furoyl Piperidine Derivative CheckSens Does substrate contain acid-labile groups (Boc, tBu)? Start->CheckSens YesSens Yes CheckSens->YesSens NoSens No CheckSens->NoSens RouteB Route B: EDC/HOBt Coupling (Mild, Neutral pH) YesSens->RouteB CheckScale Is scale > 100g? NoSens->CheckScale YesScale Yes CheckScale->YesScale NoScale No CheckScale->NoScale RouteA Route A: Acid Chloride (Cost-Effective, Fast) YesScale->RouteA NoScale->RouteB If Furoic Acid is cheaper NoScale->RouteA Preferred for speed caption Figure 1: Synthetic Strategy Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity and scale.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chloride)

Best for: Unsubstituted piperidines, robust derivatives, and gram-to-kilogram scale synthesis.[1] Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate.[1]

Materials
  • Substrate: Piperidine derivative (1.0 equiv)[1]

  • Reagent: 2-Furoyl chloride (1.1 equiv)[1][2]

  • Base: Triethylamine (Et

    
    N) or DIPEA (1.5 – 2.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the piperidine derivative (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL). Cool the mixture to 0°C using an ice bath.

    • Scientist's Note: The base acts as an HCl scavenger.[1] Failure to cool can lead to exotherms that degrade sensitive side chains.[1][2]

  • Acylation: Add 2-Furoyl chloride (11 mmol, 1.08 mL) dropwise over 10 minutes.

    • Observation: White smoke (HCl salts) may form initially.[1] The solution will typically turn yellow/orange.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours .

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The piperidine spot (low R

      
      , stains with ninhydrin) should disappear.[1]
      
  • Workup (The "Self-Validating" Step):

    • Dilute with DCM (50 mL).[1]

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 30 mL). Purpose: Removes unreacted piperidine and amine base.[1]

    • Wash 2 (Basic): Wash with Saturated NaHCO

      
       (2 x 30 mL). Purpose: Removes unreacted furoic acid/hydrolyzed chloride.[1][2]
      
    • Wash 3 (Neutral): Wash with Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Most products are pure enough (>95%) for use.[1] If necessary, recrystallize from EtOH/Hexane or flash chromatography.[1]

Protocol B: The "Precision" Method (EDC/HOBt Coupling)

Best for: Complex pharmacophores containing esters, Boc-amines, or chiral centers prone to racemization.[1] Mechanism: Formation of an active O-acylisourea ester, intercepted by HOBt to form a reactive but stable ester, preventing racemization.[1]

Materials
  • Substrate: Piperidine derivative (1.0 equiv)[1]

  • Acid: 2-Furoic acid (1.1 equiv)[1][2]

  • Coupling Agents: EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv)
    
  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DCM[1][3]

Step-by-Step Methodology
  • Activation: In a flask, dissolve 2-Furoic acid (10 mmol) in DMF (20 mL). Add EDC

    
    HCl  (12 mmol) and HOBt  (12 mmol). Stir at RT for 15–30 minutes.[1][2]
    
    • Why? This "pre-activation" time allows the formation of the HOBt-active ester, which is the actual electrophile.[1]

  • Coupling: Add the Piperidine derivative (10 mmol) followed by DIPEA (30 mmol) dropwise.

  • Reaction: Stir at RT for 12–18 hours .

  • Workup (Critical for DMF removal):

    • Dilute the reaction mixture with Ethyl Acetate (100 mL). Do not use DCM, as it does not partition well with water for DMF removal.

    • Wash 1: 5% LiCl solution or Water (3 x 50 mL).[1] Purpose: Aggressively removes DMF.

    • Wash 2: 1M HCl (removes DIPEA/amine).[1][4]

    • Wash 3: Sat. NaHCO

      
       (removes excess furoic acid).[1]
      
  • Isolation: Dry (Na

    
    SO
    
    
    
    ), filter, and concentrate.
Mechanistic Visualization (EDC Coupling)

EDCCoupling Acid 2-Furoic Acid Intermediate1 O-Acylisourea (Unstable) Acid->Intermediate1 + EDC EDC EDC·HCl ActiveEster OBt-Active Ester (Stable Electrophile) Intermediate1->ActiveEster + HOBt HOBt HOBt Product N-Furoyl Piperidine (Amide Bond) ActiveEster->Product + Amine Urea Urea Byproduct (Water Soluble) ActiveEster->Urea Amine Piperidine caption Figure 2: Mechanism of EDC/HOBt Mediated Amide Coupling

Figure 2: Step-wise activation mechanism preventing racemization and ensuring high regioselectivity.

Characterization & Quality Control

To ensure the integrity of the synthesized pharmacophore, the following data profile is expected.

Analytical MethodExpected Signal / ObservationDiagnostic Value
TLC R

~ 0.4–0.6 (1:1 EtOAc/Hexane)
UV Active (Furan ring).[1][2] Stains with KMnO

.

H NMR (Furan)

7.5–7.6 (d, 1H), 7.0–7.1 (d, 1H), 6.4–6.5 (dd, 1H)
Confirms presence of Furoyl group.[1]

H NMR (Piperidine)
Broad multiplets at

3.4–3.8 (N-CH

) and 1.5–1.7 (Ring CH

)
Broadening indicates restricted rotation of the amide bond.[1][2]
IR Spectroscopy Strong band at 1620–1640 cm

Amide I Carbonyl stretch (C=O).[1][2]
Mass Spectrometry [M+H]

peak corresponding to MW
Confirms molecular formula.[1][5]

Troubleshooting & Optimization

Issue 1: Low Yield in Acid Chloride Method

  • Cause: Hydrolysis of 2-furoyl chloride due to wet solvents.[1][2]

  • Solution: Distill DCM over CaH

    
     or use molecular sieves.[1][2] Ensure the chloride reagent is not degraded (it should be a clear liquid, not cloudy).[1]
    

Issue 2: "Rotamer" Signals in NMR

  • Observation: Piperidine peaks appear split or exceptionally broad.[1][2]

  • Explanation: The N-C(O) amide bond has partial double-bond character, restricting rotation.[1]

  • Validation: Run High-Temperature NMR (e.g., at 50°C).[1][2] The peaks should coalesce into sharp singlets/multiplets.

Issue 3: Emulsions during Workup

  • Cause: Formation of amide surfactants or fine precipitates.[1]

  • Solution: Add a small amount of MeOH to the organic layer before washing, or filter the biphasic mixture through a Celite pad to break the emulsion.[1]

References

  • BenchChem. Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. (2025).[1][6][7] [1]

  • PrepChem. Synthesis of N-(2-Furoyl)piperazine. (Accessed 2025).[1][6][7]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] (2025).[1][6][7]

  • Sigma-Aldrich. 1-(2-Furoyl)piperazine Product Specification and Safety Data Sheet. (Accessed 2025).[1][6][7]

  • Organic Chemistry Portal. Amide Coupling Reagents: EDC and HOBt Protocols. (Accessed 2025).[1][6][7]

Sources

Method

Application Note: High-Throughput Solid-Phase Synthesis of Piperidine Carboxamide Libraries

Executive Summary & Pharmacophore Rationale The piperidine carboxamide structural motif is a highly privileged scaffold in modern medicinal chemistry and drug discovery. Recent high-profile applications of this pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The piperidine carboxamide structural motif is a highly privileged scaffold in modern medicinal chemistry and drug discovery. Recent high-profile applications of this pharmacophore include the development of species-selective Pf20Sβ5 proteasome inhibitors (such as SW042 and SW584) for the treatment of malaria ()[1], as well as the discovery of potent allosteric inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1) ()[2].

To systematically explore the Structure-Activity Relationship (SAR) of this core, Solid-Phase Synthesis (SPS) provides an elegant, high-throughput solution. By anchoring the growing molecule to an insoluble polymeric support, SPS circumvents the bottleneck of intermediate chromatographic purification. This enables the rapid generation of massive combinatorial libraries using split-and-pool or parallel synthesis methodologies, driving hit-to-lead optimization with unprecedented speed[3].

Mechanistic Principles of Solid-Phase Assembly

Designing a robust SPS workflow requires a deep understanding of the physicochemical interactions between the resin, the linkers, and the coupling reagents.

  • Resin and Linker Selection: For the synthesis of primary carboxamides, Rink Amide AM resin is the industry standard. The acid-labile Rink linker is designed such that upon global cleavage with Trifluoroacetic Acid (TFA), the carbon-nitrogen bond breaks to yield a terminal primary amide, perfectly matching the piperidine-4-carboxamide target structure.

  • Coupling Reagent Causality: Amide bond formation is the most critical step in library synthesis. While traditional reagents like DMT-MM or EDC/sulfo-NHS are common, they often yield incomplete conversions (<75%) for sterically hindered secondary amines like piperidine[4]. The combination of EDC, HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA is mechanistically superior. The nitrogen atom at position 7 of the HOAt pyridine ring provides a powerful neighboring group effect. It stabilizes the transition state via hydrogen bonding and accelerates the acylation process, thereby minimizing racemization and achieving >90% conversion rates in combinatorial library settings ()[4][5].

Quantitative Data: Coupling Efficiencies

The selection of coupling reagents directly dictates the yield and purity of the final library. The table below summarizes the empirical performance of various activation systems when coupling sterically hindered carboxylic acids to piperidine scaffolds on a solid support.

Coupling Reagent SystemConversion Rate (%)Racemization RiskReaction TimeMechanistic Notes
EDC / HOAt / DIPEA > 90% Low2 - 4 hOptimal for combinatorial libraries; HOAt accelerates acylation via neighboring group participation.
HATU / DIPEA 85 - 90%Moderate1 - 2 hHighly efficient but prone to uronium-based side reactions (e.g., guanidinylation) if the amine is hindered.
DMT-MM 50 - 75%Low12 - 24 hUseful for aqueous conditions but sub-optimal for high-throughput organic solid-phase synthesis.
EDC / sulfo-NHS < 50%Moderate12 hPoor conversion for sterically hindered piperidine scaffolds; high rate of truncated sequences.

Experimental Workflow & Visualization

SPPS_Workflow Start Resin Selection (Rink Amide AM) Swell Resin Swelling (DCM/DMF, 1h) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Coupling1 Scaffold Coupling (Fmoc-Piperidine-COOH + EDC/HOAt/DIPEA) Deprotect1->Coupling1 Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) Coupling1->Deprotect2 Derivatize Library Diversification (Split-and-Pool / Parallel) Deprotect2->Derivatize Cleavage Resin Cleavage (TFA/TIS/H2O, 2h) Derivatize->Cleavage Analysis LC-MS & Purification (High-Throughput Screening) Cleavage->Analysis

Solid-phase synthesis workflow for piperidine carboxamide combinatorial libraries.

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system. Every critical transformation includes a quality control checkpoint to ensure the reaction has reached completion before proceeding, preventing the exponential accumulation of errors in combinatorial libraries.

Step 1: Resin Preparation and Swelling
  • Procedure: Weigh 1.0 g of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted solid-phase reaction vessel. Add 10 mL of Dichloromethane (DCM) and agitate gently for 30 minutes. Drain, then add 10 mL of N,N-Dimethylformamide (DMF) and agitate for an additional 30 minutes.

  • Causality: Polystyrene-based resins are highly cross-linked. Swelling expands the polymer matrix, exposing >90% of the internal reactive sites. Failure to adequately swell the resin results in truncated sequences and drastically reduced library yields.

Step 2: Initial Fmoc Deprotection
  • Procedure: Treat the swollen resin with 10 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Causality: Piperidine initiates a base-catalyzed β-elimination of the Fmoc protecting group, liberating the primary amine on the Rink linker.

  • Validation Checkpoint: Collect the deprotection effluent. The UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm provides a precise, quantitative measure of the initial resin loading.

Step 3: Piperidine Scaffold Coupling
  • Procedure: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-piperidine-4-carboxylic acid, 3.0 eq of EDC·HCl, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIPEA. Stir for 5 minutes to pre-activate the acid, then transfer the cocktail to the resin. Agitate at room temperature for 3 hours.

  • Causality: Pre-activation forms the highly reactive HOAt-ester. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and drive the reaction forward.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test. A yellow bead indicates complete acylation; a blue bead indicates unreacted amines, triggering an automatic double-coupling cycle.

Step 4: Library Diversification (Split-and-Pool)
  • Procedure: Deprotect the Fmoc group on the piperidine nitrogen (repeat Step 2). Divide the resin equally into N reaction vessels. To each vessel, add a unique electrophile (e.g., various sulfonyl chlorides, isocyanates, or carboxylic acids) using the optimized EDC/HOAt/DIPEA conditions.

  • Causality: Splitting the resin physically isolates the reaction compartments, allowing for the exponential generation of structural diversity around the piperidine core while maintaining equimolar representation of each library member.

Step 5: Global Cleavage and Deprotection
  • Procedure: Wash the resin sequentially with DMF, DCM, and Methanol, then dry under a vacuum. Add a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) and agitate for 2 hours.

  • Causality: TFA cleaves the acid-labile Rink Amide linker, yielding the terminal carboxamide. TIS and water act as highly efficient carbocation scavengers, preventing the re-alkylation of the piperidine ring or other electron-rich library appendages by the cleaved linker cations.

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin prior to global cleavage. Analyze the filtrate via LC-MS to confirm the mass and purity of the desired piperidine carboxamide derivative before committing the entire batch.

References

  • Lawong, A., et al. (2024). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology. Available at:[Link]

  • Harris, P. A., et al. (2019). "Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization." MedChemComm. Available at:[Link]

  • Neri, D., et al. (2016). "Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries." ACS Combinatorial Science. Available at:[Link]

  • Salvino, J. M., et al. (2003). "The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis." Journal of Combinatorial Chemistry. Available at:[Link]

Sources

Application

Strategic Functionalization of 1-(2-furoyl)-4-piperidinecarboxamide: A Modular Guide

Topic: Strategic Functionalization of 1-(2-furoyl)-4-piperidinecarboxamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract 1-(2-furoy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization of 1-(2-furoyl)-4-piperidinecarboxamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

1-(2-furoyl)-4-piperidinecarboxamide is a privileged bifunctional scaffold featuring a piperidine core, a primary carboxamide, and an electron-rich furan moiety. It serves as a critical intermediate in the synthesis of GPCR ligands (e.g., opioid receptors), kinase inhibitors, and antibacterial agents. This guide details a divergent synthesis strategy, prioritizing the chemoselective transformation of the furan ring and the primary amide. We present a validated workflow that resolves the incompatibility between the acidic primary amide protons and organometallic reagents required for furan functionalization.

Strategic Analysis & Reactivity Profile

The scaffold presents two distinct reactive centers with opposing electronic demands:

  • The Furan Ring (C-2 substituted): The C-2 carbonyl linkage renders the furan ring electron-deficient compared to unsubstituted furan, directing electrophilic aromatic substitution (EAS) to the C-5 position. However, the ring remains acid-sensitive, prone to polymerization or ring-opening (Achmatowicz reaction) under oxidative acidic conditions.

  • The Primary Amide (C-4 position): The -CONH₂ group possesses acidic protons (

    
     in DMSO), which quench organolithium or Grignard reagents immediately.
    

The "Amide-First" Directive: To access the versatile C-5 position of the furan ring via lithiation, the acidic protons of the primary amide must be masked. Therefore, the most robust protocol involves the dehydration of the primary amide to a nitrile as the initial "Gateway Step." This transforms the molecule into a robust intermediate (Nitrile-Furan) capable of withstanding the cryogenic bases required for furan functionalization.

Reaction Pathway Diagram

The following diagram illustrates the divergent functionalization logic, prioritizing the nitrile gateway.

ReactionPathway Start 1-(2-furoyl)-4- piperidinecarboxamide Nitrile Intermediate A: Nitrile Derivative Start->Nitrile Dehydration (POCl3 or T3P) Amine Product B: Hofmann Amine Start->Amine Hofmann Rearrangement Pyranone Product D: Achmatowicz Rearrangement Start->Pyranone Oxidative Ring Opening (NBS/H2O) C5_Sub Product C: C-5 Furan Functionalized Nitrile->C5_Sub 1. n-BuLi, -78°C 2. Electrophile (E+)

Figure 1: Divergent synthesis map.[1][2] The green node (Intermediate A) represents the critical gateway for organometallic functionalization.

Module 1: The Gateway Step (Amide Dehydration)

Objective: Convert the primary amide into a nitrile group to remove acidic protons and create a versatile electrophilic handle.

Mechanism: Dehydration using phosphorus oxychloride (


) or Propylphosphonic anhydride (T3P). The nitrile group is stable under lithiation conditions and can later be hydrolyzed back to an amide or reduced to an amine.
Protocol A: POCl₃ Dehydration (Standard)
  • Reagents:

    
    , Imidazole, Pyridine (solvent).
    
  • Scale: 10 mmol.

Step-by-Step:

  • Dissolution: Dissolve 1-(2-furoyl)-4-piperidinecarboxamide (2.22 g, 10 mmol) in anhydrous pyridine (20 mL) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add

    
     (1.1 eq, 1.0 mL) dropwise over 10 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The polar amide spot (

    
    ) should disappear, replaced by a less polar nitrile spot (
    
    
    
    ).
  • Quench: Pour the mixture onto crushed ice (50 g) and acidify carefully with 1M HCl to pH 3 (to sequester pyridine).

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (0-5% MeOH in DCM).

Yield Expectation: 85-92%.

Protocol B: T3P Dehydration (Green/Mild)

Recommended for scale-up to avoid toxic


 residues.
  • Dissolve substrate in EtOAc. Add 2.5 eq. T3P (50% in EtOAc) and 3.0 eq.

    
    .
    
  • Reflux for 4 hours.

  • Aqueous workup yields high-purity nitrile without chromatography in many cases.

Module 2: C-5 Furan Functionalization (The Warhead)

Objective: Introduce substituents (Halogens, Alkyls, Aryls) at the C-5 position of the furan ring. Prerequisite: This module utilizes the Nitrile Intermediate from Module 1.

Expert Insight: The carbonyl group at C-2 of the furan acts as a Directing Metalation Group (DMG) in some contexts, but the inherent acidity of the C-5 proton (alpha to oxygen) allows for selective deprotonation with


-BuLi at -78°C.
Protocol: C-5 Lithiation and Trapping[1]
  • Reagents:

    
    -BuLi (2.5 M in hexanes), THF (anhydrous), Electrophile (e.g., MeI, DMF, 
    
    
    
    ).
  • Substrate: 1-(2-furoyl)-4-piperidinecarbonitrile.

Step-by-Step:

  • Setup: Flame-dry a 50 mL Schlenk flask. Add the nitrile substrate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 eq) dropwise over 15 minutes.
    
    • Observation: A color change (often to yellow or pale orange) indicates the formation of the lithiated species.

    • Time: Stir at -78°C for 30 minutes.

  • Trapping: Add the electrophile (1.2 eq) dissolved in minimal THF.

    • Electrophile Options:

      • 
        
        
        
        
        5-Iodo derivative (Suzuki coupling precursor).
      • DMF

        
         5-Formyl derivative.
        
      • MeI

        
         5-Methyl derivative.
        
  • Warm-up: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Standard extraction with EtOAc.

Data Summary: Electrophile Efficiency

ElectrophileProduct (C-5 Substituted)Yield (%)Notes
Methyl Iodide 5-Methylfuran88%Fast reaction; requires rapid addition.
DMF 5-Formylfuran75%Precursor for reductive aminations.
Iodine (

)
5-Iodofuran82%Light sensitive; store in dark.
Hexachloroethane 5-Chlorofuran65%Useful for medicinal chemistry SAR.

Module 3: Scaffold Hopping (Achmatowicz Reaction)

Objective: Transform the aromatic furan ring into a functionalized dihydropyranone, significantly altering the 3D topology of the molecule (from flat to sp3-rich).

Mechanism: Oxidative ring expansion using an oxidant (


 or NBS) in aqueous media.
Protocol: Oxidative Rearrangement
  • Reagents: NBS (N-Bromosuccinimide),

    
    , THF/Water (4:1).
    

Step-by-Step:

  • Dissolve 1-(2-furoyl)-4-piperidinecarboxamide (or nitrile) in THF/Water (4:1 v/v).

  • Cool to 0°C. Add

    
     (2.0 eq).
    
  • Add NBS (1.1 eq) portion-wise. The solution will turn orange/yellow.

  • Stir for 1 hour at 0°C.

  • Quench with saturated

    
     (Sodium thiosulfate) to destroy excess bromine.
    
  • Extract with EtOAc. The product is a 6-hydroxy-2H-pyran-3(6H)-one derivative (or its hemiacetal form).

Troubleshooting & Critical Parameters

ProblemProbable CauseSolution
Low Yield in Lithiation Proton quenching by amideEnsure complete conversion to nitrile (Module 1) before lithiation.
Polymerization of Furan Acidic conditionsAvoid strong mineral acids. Use buffered workups (

) for furan derivatives.
Incomplete Dehydration Wet reagentsUse freshly distilled

or anhydrous pyridine.
C-3 vs C-5 Selectivity Kinetic vs Thermo controlAt -78°C, C-5 lithiation is kinetically favored. Do not allow temp to rise above -40°C before trapping.

References

  • Sperry, J. B., & Wright, D. L. (2005).[3][4] Furans, thiophenes and related heterocycles in drug discovery.[2][3][4] Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

  • Larduinat, M., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[5] ChemRxiv. Link

  • Jukič, M., et al. (2017). A Convenient New Procedure for Converting Primary Amides into Nitriles.[6][7] Acta Chimica Slovenica, 64(4). Link

  • Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312. Link

  • BenchChem. (2025).[8] A Technical Guide to the Furanonitrile Functional Group. BenchChem Application Notes. Link

Sources

Method

Application Note: Leveraging 1-(2-furoyl)-4-piperidinecarboxamide in Fragment-Based Lead Discovery (FBLD)

Abstract Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the identification of high-quality lead compounds for even the most challenging biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the identification of high-quality lead compounds for even the most challenging biological targets.[1] This application note provides a comprehensive technical guide on the utilization of 1-(2-furoyl)-4-piperidinecarboxamide as an exemplary starting fragment. We will detail the strategic rationale for its selection, present robust protocols for biophysical screening and hit validation, and outline a systematic approach for its evolution from a low-affinity fragment into a potent, lead-like molecule. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to initiate and advance an FBLD campaign, emphasizing the causality behind experimental choices and the integration of structural biology and medicinal chemistry.

The Strategic Imperative of Fragment-Based Lead Discovery

The core principle of FBLD is elegantly simple: identify small, low-molecular-weight compounds (fragments) that bind with low affinity to a biological target and then, guided by structural and biophysical data, chemically evolve these fragments into high-affinity lead compounds.[2] This approach contrasts with traditional High-Throughput Screening (HTS), which screens large libraries of more complex, drug-like molecules.

The advantages of FBLD are significant:

  • Higher Hit Quality: Fragments are less complex, meaning their binding interactions are often more efficient and optimized. This is often quantified by Ligand Efficiency (LE), a measure of binding energy per heavy atom.[3]

  • Efficient Exploration of Chemical Space: A library of small fragments can represent a much broader range of chemical diversity than a similarly sized library of larger molecules.[4]

  • Tractability for Challenging Targets: FBLD has proven particularly successful for difficult targets like protein-protein interactions, where the binding sites may be shallow or poorly defined.[2]

A cornerstone of fragment library design is the "Rule of Three," which suggests that fragments should generally possess a molecular weight ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a cLogP ≤3.[5][6] This ensures that the fragments have sufficient aqueous solubility for biophysical assays and ample room for chemical optimization without becoming excessively large or lipophilic.

The Starting Fragment: 1-(2-furoyl)-4-piperidinecarboxamide

The selection of a starting fragment is a critical decision. 1-(2-furoyl)-4-piperidinecarboxamide is an excellent candidate for an FBLD campaign due to its intrinsic structural and chemical properties.

Rationale for Selection:

  • Privileged Scaffold: The 4-piperidinecarboxamide core is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[7] Its rigid, three-dimensional shape allows for the precise projection of substituents into the binding site of a target protein.

  • "Rule of Three" Compliance: This fragment aligns well with the principles of FBLD.

    • Molecular Weight: ~224.25 g/mol

    • Hydrogen Bond Donors: 2 (from the amide N-H)

    • Hydrogen Bond Acceptors: 3 (two amide oxygens, one furan oxygen)

    • cLogP: Approximately 0.5-1.0 (calculated)

  • Chemical Tractability: The structure contains multiple, distinct vectors for chemical modification. The piperidine nitrogen can be functionalized, the furan ring can be substituted or replaced, and the carboxamide can be modified, allowing for systematic exploration of the Structure-Activity Relationship (SAR).

  • Synthetic Accessibility: The synthesis is straightforward, typically involving the acylation of isonipecotamide (4-piperidinecarboxamide) with 2-furoyl chloride, ensuring a reliable supply of the core fragment and its future analogs.[8][9]

Experimental Workflow: From Fragment Screening to Hit Validation

Detecting the weak binding of fragments (typically in the high micromolar to millimolar range) requires highly sensitive biophysical techniques.[4] A robust screening cascade involves a primary screen followed by an orthogonal validation method to eliminate false positives.

FBLD_Workflow cluster_0 Phase 1: Screening & Validation Target_Prep Target Protein Preparation SPR_Screen Primary Screen (Surface Plasmon Resonance) Target_Prep->SPR_Screen Immobilize NMR_Validation Orthogonal Validation (STD-NMR) SPR_Screen->NMR_Validation Initial Hits Hit_Confirmed Validated Fragment Hit NMR_Validation->Hit_Confirmed Confirm Binding

Caption: High-level workflow for fragment screening and hit validation.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time detection of binding events.[10] It is a preferred method for primary screening due to its high sensitivity, relatively high throughput, and low protein consumption.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU). Leave one flow cell unmodified to serve as a reference surface.

  • Fragment Preparation: Prepare a stock solution of 1-(2-furoyl)-4-piperidinecarboxamide (and other library fragments) at 10 mM in 100% DMSO. For screening, create a final concentration of 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%.

  • Screening Run: Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

  • Data Analysis: Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram. A positive "hit" is defined as a compound that produces a stable and concentration-dependent binding response significantly above the background noise.

Protocol 3.2: Orthogonal Validation via Saturation Transfer Difference (STD) NMR

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding event.[11] STD-NMR is a ligand-observed experiment that selectively detects which protons on a small molecule are in close proximity to a large protein.

Methodology:

  • Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and the fragment hit (e.g., 500 µM) in a deuterated buffer (e.g., PBS in D₂O).

  • Acquisition of ¹H Spectrum: Acquire a standard one-dimensional proton NMR spectrum of the sample to serve as a reference.

  • Acquisition of STD Spectrum: Run the STD experiment by applying selective saturation to the protein's protons at a frequency where no ligand signals are present (on-resonance, e.g., -1 ppm) and a second experiment with saturation far from any signals (off-resonance, e.g., 40 ppm).

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that received saturation transfer from the protein, confirming a direct binding interaction. The relative intensity of the signals can provide information on which part of the fragment is most closely interacting with the protein.

Fragment IDMethodResultBinding Affinity (K D)Ligand Efficiency (LE)
FPL-001SPRConfirmed Hit350 µM0.32
FPL-001STD-NMRConfirmed HitN/AN/A
Table 1: Example biophysical screening data for 1-(2-furoyl)-4-piperidinecarboxamide (FPL-001). LE is calculated as (-1.36 * log(KD)) / # Heavy Atoms.

The Hit-to-Lead (H2L) Process: Evolving the Fragment

Once 1-(2-furoyl)-4-piperidinecarboxamide is validated as a binder, the Hit-to-Lead (H2L) process begins.[12][13] The primary goal is to systematically improve the fragment's potency by orders of magnitude while maintaining favorable physicochemical properties.[14] This process is most effectively guided by structural information.

H2L_Workflow cluster_1 Phase 2: Hit-to-Lead Optimization Validated_Hit Validated Hit (KD ~350 µM) Xray Obtain Co-Crystal Structure Validated_Hit->Xray SBDD Structure-Based Design (Identify Growth Vectors) Xray->SBDD Chemistry Analogue Synthesis (Fragment Growing) SBDD->Chemistry Assay In Vitro Potency Assay (Measure IC50) Chemistry->Assay SAR Analyze SAR & Iterate Assay->SAR SAR->Chemistry Design Next Cycle Lead_Series Potent Lead Series (IC50 < 1 µM) SAR->Lead_Series

Caption: The iterative cycle of Hit-to-Lead (H2L) optimization.

Strategy 4.1: Structure-Based Design via X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is the most impactful step in the H2L process.[5] This structure provides a detailed, three-dimensional map of the binding interactions and reveals unoccupied pockets adjacent to the fragment, which serve as ideal targets for chemical elaboration ("fragment growing").[15]

Strategy 4.2: Fragment Growing

Based on the co-crystal structure, chemists can design and synthesize new analogues that extend from the original fragment core to form additional, favorable interactions with the protein. For 1-(2-furoyl)-4-piperidinecarboxamide, potential growth vectors include:

  • Vector A (Piperidine N1): If the piperidine nitrogen is solvent-exposed, it can be functionalized with various substituents to probe nearby pockets.

  • Vector B (Furan C5): The furan ring can be substituted at the 5-position to extend into an adjacent hydrophobic or polar region.

  • Vector C (Amide N-H): The amide nitrogen itself can be alkylated, though this removes a key hydrogen bond donor.

Protocol 4.1: In Vitro Enzymatic Inhibition Assay

As potency increases, a higher-throughput functional or biochemical assay is needed to rapidly assess the inhibitory activity of new analogues. The following is a general protocol for a target enzyme.

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each new compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Reaction: In a 96-well plate, add the target enzyme, the test compound, and allow to incubate for 15 minutes.

  • Initiate Reaction: Add the enzyme's substrate to initiate the reaction.

  • Detection: Monitor the formation of product over time using an appropriate detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

CompoundModification from FPL-001Binding (K D)Potency (IC₅₀)Ligand Efficiency (LE)
FPL-001(Parent Fragment)350 µM>500 µM0.32
FPL-002N1-benzyl on piperidine85 µM120 µM0.29
FPL-0035-methyl on furan ring210 µM350 µM0.31
FPL-004 N1-(3-chlorobenzyl) on piperidine 12 µM 25 µM 0.31
Table 2: Example Structure-Activity Relationship (SAR) data for the initial H2L optimization of fragment FPL-001. The data shows that growing from the piperidine nitrogen (Vector A) is a productive strategy.

Concluding Remarks

This application note has outlined a structured, rational approach to using 1-(2-furoyl)-4-piperidinecarboxamide as a starting point for a Fragment-Based Lead Discovery campaign. By employing sensitive biophysical techniques for initial screening and validation, followed by a structure-guided Hit-to-Lead optimization process, this seemingly simple fragment can be efficiently evolved into a potent and selective lead series.[16] The key to success in FBLD lies in the tight integration of biophysics, structural biology, and medicinal chemistry to make data-driven decisions at each step of the iterative design cycle.

References

  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity.
  • Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry.
  • Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
  • Biophysical Fragment Screening Services. Evotec.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XTALPi.
  • FRAGMENT-BASED LEAD DISCOVERY. SciSpace.
  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Royal Society of Chemistry.
  • Hit-to-lead in drug discovery. Drug Target Review.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Fragment-based drug discovery: A graphical review. PubMed.
  • Hit to lead. Wikipedia.
  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. University of Dundee.
  • Hit to Lead Optimiz
  • Hit-to-lead: It takes integration.
  • The Multifaceted Biological Activities of 4-Piperidinecarboxamide Deriv
  • 1-(2-Furoyl)piperazine 97. Sigma-Aldrich.
  • Fragment Based Drug Discovery. Cambridge Healthtech Institute.
  • Fragment-based Drug Design. ChemDiv.
  • Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed.
  • Fragment Based Drug Discovery.
  • Fragment-based drug discovery: A graphical review. PMC.
  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung.
  • Fragment-Based Drug Development. MedChemExpress.
  • PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of 2-Furoyl Chloride Acylation Reactions

Executive Summary: The Furan Paradox 2-Furoyl chloride (furan-2-carbonyl chloride) presents a unique synthetic challenge often described as the "Furan Paradox." While the acyl chloride moiety is highly activated for nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan Paradox

2-Furoyl chloride (furan-2-carbonyl chloride) presents a unique synthetic challenge often described as the "Furan Paradox." While the acyl chloride moiety is highly activated for nucleophilic attack, the adjacent furan ring is an electron-rich heterocycle that is notoriously sensitive to the very acidic conditions often required to activate the acyl group.

The Failure Mode: Most yield losses are not due to lack of reactivity, but rather competitive decomposition (polymerization) of the furan ring or hydrolysis of the acyl chloride prior to reaction.

This guide provides a technical framework to decouple these reactivity modes, ensuring the acyl chloride reacts while the furan ring remains intact.

Module 1: Pre-Reaction Quality Control (The Hidden Variable)

Issue: "My reaction turned black immediately upon addition." Root Cause: Degraded starting material.[1] 2-Furoyl chloride generates HCl and furoic acid upon hydrolysis; the HCl autocatalyzes the polymerization of the furan ring, creating dark tars before the reaction begins.

QC Protocol: The "Clear Liquid" Standard

Before committing valuable nucleophiles, validate the reagent quality.

ParameterPassing CriteriaFailing CriteriaCorrective Action
Appearance Clear, colorless to pale yellow liquid.[1]Dark brown/black, opaque, or presence of solids.[1][2]Distillation: Vacuum distill (65-70°C @ 12mmHg) to remove polymeric impurities [1].[1]
H-NMR (CDCl3) Clean doublets/triplets in aromatic region.[1]Broad "humps" in baseline or singlet at ~11-12 ppm (Furoic acid).[1]Purge: If acid <5%, add excess base in reaction.[1] If >5%, redistill.[1]
Solubility Fully soluble in dry DCM/THF.[1]Turbidity or precipitate (Furoic acid is less soluble in DCM).Filter: Syringe filter under inert atmosphere if distillation is impossible.

Module 2: C-Acylation (Friedel-Crafts)

Challenge: The classic AlCl₃-catalyzed Friedel-Crafts reaction often destroys furan rings due to high Lewis acidity.[2] Strategy: Use "Soft" Lewis Acids or silylated nucleophiles to prevent ring opening.[1]

Technical Directive: Lewis Acid Selection

Do not use AlCl₃ as a first-line reagent for furan derivatives unless the ring is heavily deactivated.

CatalystAcidity StrengthRisk of PolymerizationRecommended Application
AlCl₃ High (Hard)Severe Only for highly deactivated arenes.[1]
SnCl₄ ModerateModerateStandard for activated benzene derivatives.[1]
ZnCl₂ MildLowGold Standard for furan-on-furan acylation [2].[1]
BF₃·OEt₂ MildLowExcellent for intramolecular cyclizations.[1]
Protocol: Zinc-Mediated Acylation (High Yield Variant)[1]
  • Drying: Flame-dry a 3-neck flask; cool under Ar/N₂.

  • Solvent: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Lewis Acid: Add ZnCl₂ (1.2 equiv) . Note: ZnCl₂ is hygroscopic; weigh quickly or use a glovebox.

  • Addition: Add 2-furoyl chloride (1.1 equiv) dropwise at 0°C . Stir 15 min to form the acylium complex.

  • Substrate: Add the aromatic nucleophile dropwise.

  • Temperature: Allow to warm to RT slowly. Do not reflux unless monitoring confirms stalled conversion.

Module 3: N-Acylation & O-Acylation (Nucleophilic Substitution)

Challenge: HCl byproduct scavenges amine nucleophiles (reducing yield by 50%) or catalyzes furan decomposition. Strategy: Efficient base scavenging is non-negotiable.

Decision Matrix: Reaction Conditions

Use the following logic flow to select the optimal solvent/base system.

ReactionLogic Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Primary/Secondary Amine Type->Amine Alcohol Alcohol/Phenol Type->Alcohol Solubility Water Soluble? Amine->Solubility DMAP Anhydrous + DMAP (cat.) Alcohol->DMAP Steric Bulk/Low Reactivity Schotten Schotten-Baumann (DCM + aq. NaOH) Solubility->Schotten Yes (Robust) Anhydrous Anhydrous (DCM + TEA/Pyridine) Solubility->Anhydrous No (Sensitive)

Caption: Selection logic for N/O-acylation conditions. Green nodes indicate high-probability success paths.

Troubleshooting "Missing Yield" in Amide Couplings

If yield is <60% despite full consumption of starting material:

  • Check for "Double Acylation": If the amine is primary, excess furoyl chloride can form the imide (N,N-difuroyl).[1]

    • Fix: Add the acid chloride slowly to the amine (inverse addition) at 0°C.

  • Check Aqueous Loss: Small furoyl amides can be water-soluble.[1]

    • Fix: Salt out the aqueous layer (NaCl saturation) during extraction or use EtOAc/n-Butanol for extraction.

Module 4: Workup & Purification (The Yield Killer)

Issue: "I had a spot on TLC, but it vanished after the column." Root Cause: Silica gel is slightly acidic.[3] This acidity is sufficient to hydrolyze furan esters or polymerize the ring during the time-scale of a column.

The "Neutralized Silica" Protocol

Never run a furan derivative on "raw" silica gel.

  • Slurry Preparation: Mix silica gel with the eluent (Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column with standard solvent (TEA is no longer needed in the mobile phase, but keeping 0.1% helps for very sensitive substrates).

Alternative: Use Neutral Alumina (Activity Grade III) if the compound decomposes on neutralized silica [3].

Troubleshooting FAQ

Q1: The reaction mixture turned into a solid black tar. Can I save it?

  • A: No. The furan ring has polymerized.[2][4] This is irreversible.

  • Prevention: This indicates the Lewis acid was too strong (switch AlCl₃ -> ZnCl₂) or the temperature was too high. Ensure the reaction is kept below 0°C during addition.

Q2: I see a new spot on TLC that doesn't move (baseline), but my product is missing.

  • A: This is likely 2-furoic acid formed by hydrolysis. 2-Furoyl chloride reacts with atmospheric moisture 10x faster than benzoyl chloride.

  • Fix: Dry all solvents over molecular sieves (3Å or 4Å). Flame-dry glassware. If using a bottle of furoyl chloride opened >1 month ago, distill it.[1]

Q3: Can I use thionyl chloride to make 2-furoyl chloride in situ?

  • A: Yes, but you must remove excess thionyl chloride (SOCl₂) completely.[1] Residual SOCl₂ creates HCl gas during the next step, which destroys the furan ring.

  • Protocol: After refluxing furoic acid with SOCl₂, add dry toluene and rotary evaporate. Repeat the "toluene azeotrope" 3 times to strip all traces of SOCl₂/HCl [4].

Q4: My yield is low (40%) but the product is pure. Where is the rest?

  • A: Check the aqueous wash. Furoic acid derivatives are often amphiphilic.[1]

  • Fix: Do not discard the aqueous layer until mass balance is confirmed. Re-extract the aqueous layer with DCM at pH 7.

References

  • Filo.[1][5][6] Alkylation and Acylation of Furan. Retrieved March 2, 2026, from [Link] (Mechanistic insight on Lewis Acid sensitivity).[1]

  • National Institutes of Health (PMC). A new approach to fused furan ring systems. Retrieved March 2, 2026, from [Link] (Stability of furan rings in acidic media).[1]

Sources

Optimization

solubility issues with 1-(2-furoyl)-4-piperidinecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-(2-furoyl)-4-piperidinecarboxamide (also known as 1-(furan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-(2-furoyl)-4-piperidinecarboxamide (also known as 1-(furan-2-carbonyl)piperidine-4-carboxamide).

This compound frequently presents challenges in both in vitro biochemical assays and in vivo formulations due to its unique structural motifs. This guide will explain the mechanistic causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecule's structural behavior. The combination of a hydrophobic furoyl-piperidine core and a highly polar primary amide creates a dichotomy: the molecule is too lipophilic for simple aqueous dissolution, yet possesses a high crystal lattice energy due to strong intermolecular hydrogen bonding.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValue / DescriptionExperimental Implication
Chemical Name 1-(furan-2-carbonyl)piperidine-4-carboxamideFormal IUPAC nomenclature[1].
Molecular Weight 222.24 g/mol Small molecule; readily crosses cell membranes if properly solvated[1].
H-Bond Donors 2 (from primary amide -NH₂)High risk of intermolecular self-association (dimerization) in aqueous media.
H-Bond Acceptors 3 (Carbonyls, Furan Oxygen)Drives high crystal lattice energy; resists thermodynamic aqueous solvation.
LogP (Predicted) ~0.5 to 1.5Moderate lipophilicity; indicates that solubility is kinetically limited.
Optimal Stock Solvent 100% Anhydrous DMSORequires strong aprotic solvents to disrupt amide-amide hydrogen bonding[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1-(2-furoyl)-4-piperidinecarboxamide precipitate immediately when diluted from a 10 mM DMSO stock into my aqueous PBS assay buffer? A: This is a classic manifestation of the "DMSO crash" or solvent-shift precipitation[3][4]. The primary amide at the C4 position acts as a potent double hydrogen-bond donor and acceptor. When dissolved in 100% DMSO, the aprotic solvent effectively disrupts these intermolecular hydrogen bonds, keeping the compound in solution[2]. However, upon rapid dilution into an aqueous buffer, the local DMSO concentration plummets. Water molecules cannot solvate the hydrophobic furoyl core fast enough to overcome the thermodynamic drive of the amides to re-associate. This results in rapid nucleation and precipitation before the compound can reach equilibrium[3].

Q2: What is the optimal solvent system for in vitro biochemical assays to prevent this precipitation? A: To maintain kinetic solubility during your assay, you must lower the dielectric constant of the medium or physically shield the hydrophobic core[4]. We recommend a two-step dilution strategy:

  • Maintain your master stock in 100% anhydrous DMSO.

  • Pre-dilute the stock into an intermediate solution containing a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before final addition to the assay buffer. Alternatively, using 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) can physically encapsulate the furoyl moiety, preventing self-association. Ensure the final DMSO concentration in your assay remains ≤ 1% to prevent solvent-induced artifacts[4].

Q3: How can I formulate this compound for in vivo animal studies (e.g., oral gavage) where DMSO must be minimized? A: For in vivo dosing, simple aqueous buffers will fail. You must employ a co-solvent and surfactant system to artificially increase the apparent solubility[4]. A field-proven starting formulation for piperidine-carboxamide derivatives is: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline . Mechanistic Causality: The 5% DMSO initiates dissolution. PEG400 acts as a co-solvent to lower the overall polarity of the vehicle. Tween-80 acts as an anti-nucleating agent to prevent the primary amide from crystallizing out of solution, and saline provides the necessary isotonicity for the animal.

Part 3: Experimental Protocols

Protocol A: Preparation of a Self-Validating Master Stock

Causality: Moisture ingress into DMSO prematurely initiates the solvent crash. This protocol ensures an anhydrous environment.

  • Desiccation: Equilibrate the lyophilized compound vial to room temperature in a desiccator for 30 minutes before opening to prevent atmospheric condensation.

  • Solvent Quality: Use only anhydrous, LC-MS grade DMSO (≤0.005% water)[3].

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Divide into 20 µL single-use aliquots in amber tubes and store at -20°C or -80°C. Critical: Never subject the master stock to repeated freeze-thaw cycles, as this degrades kinetic solubility[3].

Protocol B: Kinetic Solubility Assay (Nephelometry Method)

Causality: Rather than guessing the solubility limit, this self-validating protocol empirically determines the exact concentration at which precipitation occurs in your specific buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 0.078 mM).

  • Buffer Addition: In a 96-well clear-bottom plate, add 196 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Solvent Shift: Rapidly dispense 4 µL of the DMSO dilution series into the buffer (yielding a 2% final DMSO concentration).

  • Incubation: Shake the plate at 300 rpm for 2 hours at room temperature to allow the solvent shift to reach equilibrium.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: An abrupt increase in absorbance indicates light scattering due to micro-precipitation. The highest concentration immediately preceding this inflection point is your maximum kinetic solubility limit.

Part 4: Solubilization Workflow

SolubilizationWorkflow Start 1-(2-furoyl)-4-piperidinecarboxamide in 100% DMSO Stock Dilution Aqueous Dilution (Assay Buffer / Media) Start->Dilution Check Precipitation Observed? (Nephelometry OD_620 > 0.1) Dilution->Check Proceed Proceed with Downstream Assay Check->Proceed No (Soluble) Step1 In Vitro Rescue: Add 0.01-0.1% Tween-20 or Pluronic F-68 Check->Step1 Yes (In Vitro) InVivo In Vivo Formulation: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline Check->InVivo Yes (In Vivo) Step1->Check Retest Step2 In Vitro Rescue: Use 10-20% HP-β-CD (Encapsulation) Step1->Step2 Still Precipitates Step2->Check Retest

Decision workflow for selecting a solubilization strategy for 1-(2-furoyl)-4-piperidinecarboxamide.

References

  • National Center for Biotechnology Information. "1-(Furan-2-carbonyl)piperidine-4-carboxamide | C11H14N2O3 | CID 6364944" PubChem.
  • Benchchem. "4-amino-N-(2-hydroxyethyl)benzamide | 54472-45-6" (Discussion on Solvent Shift and DMSO Crash). Benchchem.
  • Benchchem. "([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid" (Discussion on Kinetic Solubility Strategies). Benchchem.
  • Antimicrobial Agents and Chemotherapy. "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus". ASM Journals.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Piperidine Carboxamides

Introduction: The "Amphiphilic" Challenge Welcome to the technical support guide for purifying polar piperidine carboxamides. These molecules present a unique "double trouble" for purification: The Piperidine Ring: A sec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support guide for purifying polar piperidine carboxamides. These molecules present a unique "double trouble" for purification:

  • The Piperidine Ring: A secondary or tertiary amine (

    
    ) that protonates easily, leading to strong ionic interactions with silanols on silica gel (causing "streaking").
    
  • The Carboxamide Group: A neutral but highly polar moiety capable of strong Hydrogen bonding (donor and acceptor), which reduces solubility in non-polar solvents like Hexane/EtOAc and complicates extraction from aqueous phases.

This guide moves beyond standard protocols to provide "self-validating" workflows designed to handle this specific polarity profile.

Module 1: Normal Phase Chromatography (Flash)

Core Issue: Your compound streaks from the baseline to the solvent front, or elutes as a broad, tailing peak. Root Cause: The basic piperidine nitrogen interacts ionically with acidic silanol groups (


) on the silica surface.
Protocol A: The "Amine Modifier" Strategy

Use this when you must use standard silica cartridges.

The Mechanism: You must add a "sacrificial base" to the mobile phase. This base competes for the acidic silanol sites, effectively "capping" them so your piperidine can pass through without sticking.

Recommended Solvent Systems:

Polarity Solvent A (Non-Polar) Solvent B (Polar) Modifier (Add to Solvent A & B)

| Standard | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine (TEA) or 1%


 |
| Alternative  | Chloroform (

) | Ethanol (EtOH) | 1% Triethylamine (TEA) |

Step-by-Step Workflow:

  • Pre-Conditioning: Flush the column with 3 CV (Column Volumes) of the solvent mixture containing the modifier before loading the sample. This saturates the silanols.

  • Loading: Dissolve sample in minimal DCM. If insoluble, use a solid load (adsorb onto Celite or amine-functionalized silica).

  • Gradient: Run a shallow gradient (e.g., 0% to 10% MeOH in DCM).

    • Note: Piperidine carboxamides often elute between 4–8% MeOH.

  • Post-Run: Evaporate fractions immediately. Residual TEA can form carbonates or oils; co-evaporate with toluene or heptane to remove it.

Protocol B: Amine-Functionalized Silica (KP-NH)

Use this for high-value compounds or difficult separations.

The Mechanism: The silica surface is pre-bonded with propyl-amine groups. This creates a basic surface that repels the basic piperidine, preventing tailing without needing liquid modifiers.

  • Solvent System: Hexane / Ethyl Acetate (or DCM / EtOAc).[1][2]

  • Advantage: No TEA needed; easier evaporation; often orthogonal selectivity to C18.

Module 2: Reverse Phase Chromatography (C18)

Core Issue: Compound elutes in the void volume (too polar) or has poor peak shape. Root Cause: At neutral pH, the piperidine is protonated (ionized), making it extremely polar and preventing interaction with the hydrophobic C18 chains.

The "pH Switching" Strategy

To retain a polar piperidine on C18, you must suppress ionization.

Decision Matrix:

  • Low pH (Acidic): Keeps piperidine protonated (

    
    ). Result: Fast elution, good solubility, but poor retention. Use for very hydrophobic analogs.
    
  • High pH (Basic): Deprotonates piperidine (

    
    ).[3] Result: Neutral molecule, high hydrophobicity, excellent retention on C18. (Recommended) 
    

High pH Protocol (pH 9.5 - 10):

  • Stationary Phase: CRITICAL: You must use a "Hybrid" or "Polymer-based" C18 column (e.g., Waters XBridge, Phenomenex Gemini, or Biotage Sfär C18). Standard silica dissolves at pH > 8.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (

    
    ) adjusted to pH 10 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% to 60% B.

Module 3: Impurity Removal via SCX (Catch & Release)

Core Issue: Crude reaction mixture contains non-basic impurities (amide coupling reagents, urea byproducts, unreacted acids). Solution: Strong Cation Exchange (SCX) cartridges provide the cleanest separation for piperidines.

Visualization: The SCX Workflow

SCX_Workflow Start Crude Mixture (Piperidine + Neutrals + Acids) Load Load onto SCX Cartridge (Solvent: MeOH/DCM) Start->Load Bind Mechanism: Piperidine binds to Sulfonic Acid Neutrals/Acids pass through Load->Bind Wash Wash Step (Solvent: 100% MeOH) Bind->Wash Eluate contains Impurities Elute Release Step (Solvent: 2M NH3 in MeOH) Wash->Elute Finish Pure Piperidine Carboxamide Elute->Finish Evaporate

Caption: Figure 1. "Catch and Release" purification strategy using Strong Cation Exchange (SCX) to isolate basic piperidines from neutral amide coupling byproducts.

Protocol:

  • Equilibrate: Wash SCX cartridge with MeOH.

  • Load: Dissolve crude in DCM/MeOH (1:1). Load slowly. The piperidine binds to the sulfonic acid resin.

  • Wash: Flush with 2-3 CV of MeOH. Discard this fraction (contains urea, unreacted acids, neutrals).

  • Elute: Flush with 2M Ammonia in Methanol . The ammonia displaces the piperidine.

  • Finish: Collect and evaporate.

Module 4: Troubleshooting Amide Coupling Byproducts

Scenario: You used EDC/HOBt or HATU to form the carboxamide, and the urea byproduct is contaminating the piperidine.

The "Acid Wash" Technique: Unlike standard amides, your product has a basic piperidine handle. Use this to your advantage.

  • Dissolve: Take crude in Ethyl Acetate (EtOAc).

  • Extract (Acid): Wash with 1M HCl (aq).

    • Chemistry: Piperidine protonates and moves to the Aqueous layer.[3]

    • Impurities: Urea and non-basic impurities stay in the Organic layer.

  • Discard Organic Layer.

  • Basify: Add NaOH or

    
     to the aqueous layer until pH > 12.
    
    • Chemistry: Piperidine deprotonates and becomes oily/insoluble in water.[3]

  • Extract (Organic): Extract the aqueous layer 3x with DCM or EtOAc.

  • Dry/Evaporate: The resulting solid is your purified piperidine carboxamide.

Frequently Asked Questions (FAQs)

Q1: I used TEA in my flash column, but my NMR shows triethylamine peaks even after rotavap. How do I remove it?

  • A: TEA has a high boiling point relative to its volatility.

    • Method 1: Dissolve product in DCM and wash with saturated Sodium Bicarbonate.

    • Method 2: Repeatedly co-evaporate with Heptane or Toluene on the rotavap. The azeotrope helps drag off the TEA.

Q2: My compound is not sticking to the SCX cartridge; it comes out in the wash.

  • A: Your loading solvent might be too "strong" (too much amine or salt present) or the compound is not basic enough.

    • Fix: Ensure the loading solution is neutral or slightly acidic (acetic acid). Do not load with TEA present. If the piperidine has electron-withdrawing groups attached (e.g., N-acyl piperidine), it may not be basic enough for SCX.

Q3: Can I use C18 for the "Acid Wash" extraction instead of liquid-liquid extraction?

  • A: Yes. This is essentially the SCX method but using hydrophobicity. Load at pH 2 (compound flows through or binds weakly), then wash, then switch to pH 10 to elute. However, SCX is generally more orthogonal and effective for this specific class.

Data Summary: Method Selection Guide

MethodBest For...Critical Parameter
Flash (Silica + TEA) General purification, >100mg scale.Must use 1% TEA to prevent tailing.
Flash (KP-NH) Difficult separations, sensitive compounds.No modifier needed; expensive media.
SCX Cartridge Removing non-basic impurities (coupling reagents).Compound must be basic (

).
Reverse Phase (High pH) Final polishing, high polarity compounds.Requires Hybrid/Polymer C18 column.

References

  • Biotage. "Strategies for the Purification of Ionizable Compounds." Biotage Technical Notes. Available at: [Link]

  • Agilent Technologies. "Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange." Agilent Library. Available at: [Link]

  • Waters Corporation. "XBridge BEH C18 Columns: High pH Stability for Basic Compounds." Waters Application Notes. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Systems for Isonipecotamide Coupling

Introduction: The Polarity Paradox Isonipecotamide (INP) presents a classic "polarity paradox" in medicinal chemistry. As a piperidine-4-carboxamide, it possesses a secondary amine (the nucleophile) and a primary amide (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polarity Paradox

Isonipecotamide (INP) presents a classic "polarity paradox" in medicinal chemistry. As a piperidine-4-carboxamide, it possesses a secondary amine (the nucleophile) and a primary amide (a hydrogen-bond donor/acceptor). This dual functionality creates a high dipole moment and a strong tendency to form intermolecular hydrogen bond networks, often leading to poor solubility in standard non-polar solvents (DCM, Toluene) and aggregation in polar aprotic solvents.

This guide moves beyond basic "recipe following" to engineer solvent systems that maximize homogeneity , kinetic favorability , and downstream processability .

Module 1: Solvent System Selection

Q1: Why does my isonipecotamide precipitate immediately upon addition to DCM or Toluene?

A: This is a lattice energy issue. The primary amide moiety of INP forms strong intermolecular hydrogen bonds (dimers and aggregates) that non-polar solvents cannot disrupt.

The Fix: You must increase the dielectric constant or introduce H-bond disruptors .

  • Traditional Approach: Switch to DMF or DMAc. These break the aggregates but are hard to remove (see Module 3).

  • Green/Modern Approach: Use 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These ethers have higher polarity than standard ethers and coordinate well with the amine, improving solubility without the high boiling point of DMF.

Q2: How do I select the right solvent based on my coupling partner?

Use the decision matrix below to select your solvent system based on the electrophile and scale.

SolventSelection start Start: Select Electrophile acid_chloride Acid Chloride / Sulfonyl Chloride start->acid_chloride carboxylic_acid Carboxylic Acid (needs activation) start->carboxylic_acid biphasic Biphasic System (Schotten-Baumann) acid_chloride->biphasic Preferred coupling_agent Coupling Agent Selection carboxylic_acid->coupling_agent water_dcm Water / DCM (Traditional) biphasic->water_dcm water_etOAc Water / 2-MeTHF (Green/Scalable) biphasic->water_etOAc hat_u HATU / EDC coupling_agent->hat_u t3p T3P (Propylphosphonic Anhydride) coupling_agent->t3p dmf DMF / NMP (High Solubility, Hard Workup) hat_u->dmf green_org EtOAc / 2-MeTHF (Easy Workup) t3p->green_org Synergistic

Figure 1: Solvent Selection Decision Tree. Blue indicates start, Green indicates recommended sustainable pathways, Red indicates reactive/hazardous pathways.

Module 2: Optimized Coupling Protocols

Protocol A: The "Green" Homogeneous Coupling (T3P/2-MeTHF)

Best for: Carboxylic acid coupling partners, avoiding DMF, and easy workup.

Scientific Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that drives coupling with low epimerization. Crucially, it is highly soluble in EtOAc and 2-MeTHF , allowing you to avoid DMF entirely. The byproducts are water-soluble phosphonates.

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Base (DIPEA or NMM, 3.0 equiv) in 2-MeTHF (5-10 volumes).

    • Note: If the acid is insoluble, mild heating (40°C) is safer in 2-MeTHF than DCM.

  • Addition: Add Isonipecotamide (1.1 equiv). It may form a suspension; this is acceptable.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

    • Mechanism:[1][2][3][4][5][6] The T3P activates the acid to a mixed anhydride. The suspension will clear as the reaction proceeds because the coupled product is usually more organic-soluble than the starting amine.

  • Monitor: Stir at RT. Conversion is usually >95% within 2 hours.

Protocol B: The Biphasic Schotten-Baumann

Best for: Acid chlorides, sulfonyl chlorides, and scale-up.

Scientific Rationale: Since isonipecotamide is water-soluble, we can use water as the solvent for the amine and an organic solvent for the electrophile. This eliminates the need for organic bases (like TEA) and uses cheap inorganic bases (NaOH/K2CO3).

Step-by-Step:

  • Aqueous Phase: Dissolve Isonipecotamide (1.0 equiv) and NaOH (2.5 equiv) in Water (5 volumes).

    • Critical Check: Ensure pH is >10. The amine must be deprotonated to react.[5]

  • Organic Phase: Dissolve Acid Chloride (1.1 equiv) in 2-MeTHF or DCM (5 volumes).

  • Reaction: Add the Organic phase to the Aqueous phase vigorously.

    • Tip: Rapid stirring is essential to create a high surface area emulsion.

  • Quench: Separate phases. The product is typically in the organic phase; salts remain in the water.

Module 3: Troubleshooting & Workup (The "DMF Problem")

Q3: I used DMF/DMAc because of solubility issues, but now I can't remove it. What do I do?

A: DMF (BP 153°C) "holds" onto polar products during rotary evaporation. Do not try to distill it off at high heat; you will degrade your amide.

The "LiCl Wash" Method: DMF is more soluble in water than in organic solvents only if the water ionic strength is manipulated.

  • Dilute reaction mixture with EtOAc or CPME (Cyclopentyl methyl ether).

    • Why CPME? It forms a cleaner phase break with water than EtOAc and is stable to peroxides.

  • Wash 3x with 5% LiCl (aq) .[7][8]

    • Mechanism:[1][2][3][4][5][6] Lithium coordinates with the carbonyl oxygen of DMF, pulling it into the aqueous phase more effectively than brine or water alone.

  • Wash 1x with Brine to remove residual Lithium.

Q4: My yield is low. Is the primary amide reacting?

A: It is possible but rare under standard conditions. The secondary amine (piperidine) is significantly more nucleophilic (


) than the primary amide (

for deprotonation).
  • Diagnosis: Check LCMS for [M + Electrophile - H2O] (Dimer).

  • Solution: If selectivity is an issue, ensure you are not using a large excess of base (NaH) that could deprotonate the amide nitrogen. Stick to mild bases (DIPEA, K2CO3).

Data Summary: Solvent Properties

SolventBP (°C)Polarity (Dielectric)Solubility of INPGreen Score*Recommendation
DCM 408.9PoorLowAvoid (Toxic/Insoluble)
DMF 15336.7ExcellentLowUse only if necessary
2-MeTHF 807.0ModerateHighPrimary Choice
EtOAc 776.0ModerateHighGood for T3P coupling
Water 10080.1ExcellentHighUse for Biphasic

*Green Score based on GSK and ACS solvent selection guides.

Visualizing the Workup Workflow

WorkupStrategy crude Crude Reaction (DMF/DMAc) dilution Dilute with CPME or EtOAc crude->dilution wash_1 Wash 1: 5% LiCl (aq) dilution->wash_1 Extracts DMF wash_2 Wash 2: 5% LiCl (aq) wash_1->wash_2 Polishing wash_3 Wash 3: Brine wash_2->wash_3 Removes LiCl dry Dry (Na2SO4) & Evaporate wash_3->dry result DMF-Free Product dry->result

Figure 2: Optimized Workup Protocol for removal of high-boiling polar solvents (DMF/DMAc).

References

  • GSK Solvent Sustainability Guide. Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide." Green Chemistry, 2016, 18 , 3879-3890.

  • T3P Coupling Efficiency. Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent." Organic Process Research & Development, 2016, 20 , 140-177.

  • 2-MeTHF in Peptide Synthesis. Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369-1379.

  • Schotten-Baumann Conditions. Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. (Standard Reference Text).
  • DMF Removal Strategies. Technical Guide: "Removal of DMF from Reaction Mixtures." MIT Department of Chemistry - The Swager Group Resources.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Piperidine N-Acylation

Welcome to the Technical Support Center for Piperidine N-Acylation. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylating sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine N-Acylation. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylating sterically hindered piperidine scaffolds. The inherent challenge of introducing an acyl group onto a sterically congested nitrogen atom demands a nuanced approach to reaction design and execution. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is formatted to help you quickly diagnose and resolve issues encountered during the N-acylation of sterically hindered piperidines.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Reactivity of Acylating Agent: Standard acyl chlorides or anhydrides may not be electrophilic enough to react with the hindered piperidine nitrogen.[1] 2. Steric Hindrance: Significant steric bulk on either the piperidine (e.g., substituents at the 2- and/or 6-positions) or the acylating agent is impeding the reaction.[2] 3. Inadequate Activation: If using a carboxylic acid directly, the activation step may be inefficient.[3]1. Employ a More Reactive Acylating Agent:     a. Acid Chlorides: Generally more reactive than anhydrides for hindered substrates.[1]     b. Peptide Coupling Reagents: Utilize reagents like HATU, HBTU, or PyBOP to generate highly reactive activated esters in situ.[4][5] These are particularly effective for difficult couplings.[4][6]     c. Weinreb Amides: Can be prepared from even sterically hindered carboxylic acids and are excellent acylating agents.[7][8][9] 2. Optimize Reaction Conditions:     a. Increase Temperature: Heating the reaction in a high-boiling solvent (e.g., toluene, DMF) can provide the necessary activation energy.[1]     b. Use a Nucleophilic Catalyst: Add 4-(Dimethylaminopyridine) (DMAP) or a similar catalyst to form a more reactive N-acylpyridinium intermediate.[1] 3. Enhance Carboxylic Acid Activation: When starting from a carboxylic acid, ensure your coupling reagent is robust. For particularly challenging cases, consider converting the acid to the acid chloride first with thionyl chloride or oxalyl chloride.[10][11]
Incomplete Reaction (Significant Starting Material Remains) 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow due to steric factors.[2] 2. Catalyst Inefficiency: The chosen catalyst may be unsuitable or used in insufficient quantity.[2] 3. Poor Solubility: The hindered piperidine substrate may not be fully dissolved, leading to a slow, incomplete reaction.[1]1. Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at a given temperature.[2] 2. Increase Catalyst Loading or Switch Catalysts: Increase the amount of DMAP, or consider more specialized catalysts if available. 3. Improve Solubility: Select a solvent in which your substrate has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.[1] 4. Increase Stoichiometry of the Acylating Agent: Using a larger excess (e.g., 2-3 equivalents) of the acylating agent can help drive the reaction to completion.[1]
Formation of Significant Side Products 1. Di-acylation: If other nucleophilic groups (e.g., hydroxyl, another amine) are present, they may also be acylated.[2] 2. Epimerization: If a stereocenter exists alpha to the piperidine nitrogen, basic conditions can lead to loss of stereochemical integrity.[2] 3. Reaction with Solvent: Highly reactive acylating agents may react with nucleophilic solvents.[2]1. Use Protecting Groups: Protect other nucleophilic functional groups before the acylation step. 2. Control Stoichiometry: Carefully control the equivalents of the acylating agent to favor mono-acylation. 3. Judicious Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. For epimerization-prone substrates, a milder base and lower temperatures are recommended. 4. Use Inert Solvents: Employ non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first-line strategy I should try for a moderately hindered piperidine?

For a moderately hindered piperidine, a good starting point is the use of an acyl chloride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM).[12] It is often beneficial to perform the reaction at 0 °C initially and then allow it to warm to room temperature.[12] If this fails, the addition of a catalytic amount of DMAP is the next logical step.

Q2: When should I consider using peptide coupling reagents?

Peptide coupling reagents are excellent for particularly challenging N-acylations where both the piperidine and the carboxylic acid are sterically hindered.[4][13] Reagents like HATU, HBTU, and COMU are designed for difficult amide bond formations and can be highly effective.[4][5] They work by activating the carboxylic acid to form a highly reactive intermediate that can be intercepted by the poorly nucleophilic hindered amine.[4]

Q3: What are the advantages of using Weinreb amides in these reactions?

Weinreb amides (N-methoxy-N-methyl amides) offer a significant advantage as they can be prepared from sterically hindered carboxylic acids and are themselves potent acylating agents.[7][8] A key feature is the stability of the tetrahedral intermediate formed upon nucleophilic attack, which prevents the common problem of "over-addition" seen with other organometallic reagents.[14][15] This makes them valuable for controlled acylation reactions.

Q4: Can I use Schotten-Baumann conditions for my hindered piperidine?

The Schotten-Baumann reaction, which typically uses an acyl chloride with an aqueous base (like NaOH) in a two-phase system, can be effective for some amide syntheses.[16][17][18] It is particularly useful for amines that are sensitive to acidic conditions.[16] However, for highly hindered piperidines, the reaction may be slow. Modified Schotten-Baumann conditions using an organic base like pyridine in an aprotic solvent may be more suitable.[19]

Q5: How do I choose between an acid chloride and an acid anhydride?

For hindered substrates, acid chlorides are generally more reactive and therefore preferred over acid anhydrides.[1][20] While anhydrides are less sensitive to moisture, they often require a catalyst like DMAP and/or higher temperatures to achieve comparable reactivity to acid chlorides in challenging acylations.[1]

Experimental Protocols & Methodologies

Protocol 1: General N-Acylation of a Hindered Piperidine using an Acyl Chloride

This protocol outlines a standard approach for the N-acylation of a sterically hindered piperidine using an acyl chloride and a non-nucleophilic base.

Materials:

  • Sterically hindered piperidine

  • Acyl chloride (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the sterically hindered piperidine (1.0 eq).

  • Dissolve the piperidine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., reflux in DCM at 40 °C) may be required.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation of a Highly Hindered Piperidine using a Peptide Coupling Reagent (HATU)

This protocol is designed for challenging substrates where both the piperidine and the carboxylic acid are sterically hindered.

Materials:

  • Sterically hindered piperidine

  • Sterically hindered carboxylic acid (1.0 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the sterically hindered carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the sterically hindered piperidine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the piperidine solution to the pre-activated carboxylic acid mixture.

  • Add an additional equivalent of DIPEA (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. For extremely challenging couplings, gentle heating (e.g., 50-60 °C) may be necessary.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizing Reaction Strategies

The selection of an appropriate acylation strategy often depends on the degree of steric hindrance and the nature of the acylating agent. The following decision-making workflow can guide your experimental design.

Acylation_Strategy Start Start: N-Acylation of Hindered Piperidine Moderate_Hindrance Moderate Steric Hindrance? Start->Moderate_Hindrance High_Hindrance High Steric Hindrance? Moderate_Hindrance->High_Hindrance No Strategy1 Strategy 1: Acyl Chloride + DIPEA/TEA in DCM Moderate_Hindrance->Strategy1 Yes Strategy2 Strategy 2: Peptide Coupling Reagent (e.g., HATU, PyBOP) + Base High_Hindrance->Strategy2 Yes Strategy3 Strategy 3: Convert R-COOH to Weinreb Amide, then react with piperidine High_Hindrance->Strategy3 Alternative Check_Completion1 Reaction Complete? Strategy1->Check_Completion1 Strategy1_DMAP Add catalytic DMAP Check_Completion2 Reaction Complete? Strategy1_DMAP->Check_Completion2 Success Success: Purify Product Strategy2->Success Strategy3->Success Check_Completion1->Strategy1_DMAP No Check_Completion1->Success Yes Check_Completion2->High_Hindrance No, consider more forcing conditions Check_Completion2->Success Yes

Caption: Decision workflow for selecting an N-acylation strategy.

References

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • ResearchGate. Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. [Link]

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Academia.edu. Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. [Link]

  • Reddit. Acid chloride Formation : r/chemistry. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • PubMed. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]

  • ResearchGate. Alternative developments in amidations with acyl chlorides.. [Link]

  • PMC. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. [Link]

  • Chemical Communications (RSC Publishing). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Semantic Scholar. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

Sources

Optimization

stability of 1-(2-furoyl)-4-piperidinecarboxamide in solution

Technical Support Center: Stability & Handling of 1-(2-furoyl)-4-piperidinecarboxamide Part 1: Executive Technical Summary 1-(2-furoyl)-4-piperidinecarboxamide is a neutral, bicyclic heterocyclic building block often use...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(2-furoyl)-4-piperidinecarboxamide

Part 1: Executive Technical Summary

1-(2-furoyl)-4-piperidinecarboxamide is a neutral, bicyclic heterocyclic building block often used in the synthesis of kinase inhibitors and pharmaceutical intermediates (e.g., related to quinazoline or benzimidazole scaffolds).[1][2][3]

Structurally, it presents two distinct stability challenges:

  • The Furan Moiety: An electron-rich aromatic ring susceptible to photo-oxidation and acid-catalyzed ring opening.[1][2][3]

  • The Bis-Amide Character: The molecule contains a tertiary amide (N-furoyl linkage) and a primary amide (4-carboxamide).[1][2][3] Crucially, the acylation of the piperidine nitrogen eliminates its basicity, rendering the molecule neutral and significantly reducing aqueous solubility compared to free piperidines.

This guide addresses the specific physicochemical behaviors of this compound in solution, providing self-validating protocols to ensure experimental integrity.

Part 2: Critical Solubility & Handling Guide

Q1: Why is the compound precipitating in my aqueous buffer (pH 7.4), even when I add acid?

Diagnosis: Misunderstanding of pKa and basicity. Technical Insight: Unlike "free" piperidines, the nitrogen at position 1 is acylated by the furoyl group. This forms a tertiary amide bond, which is non-basic. Adding acid (e.g., HCl) does not protonate this nitrogen to form a soluble salt. Instead, it may catalyze the degradation of the acid-sensitive furan ring.

Correct Protocol:

  • Primary Solvent: Dissolve the solid in DMSO (Dimethyl sulfoxide) or DMF to create a high-concentration stock (e.g., 10–50 mM).[1]

  • Dilution: Dilute into aqueous buffers only at the final step. Ensure the final organic co-solvent concentration is >0.5% if the concentration exceeds 100 µM.

  • Verification: Visually inspect for "crashing out" (turbidity) immediately upon dilution.[1]

Solvent Compatibility Table:

SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)LowRecommended for Stock (-20°C)
Methanol ModerateModerateUsable for short-term LC-MS prep
Water Very Low (<0.1 mM)High (Hydrolysis)Avoid for stock solutions
0.1 M HCl Very LowCritical (Ring opening)Do NOT Use

Part 3: Stability & Degradation Troubleshooting

Q2: I see new peaks in my LC-MS after 24 hours. What are they?

Diagnosis: Hydrolytic or oxidative degradation.[1] Technical Insight: Two primary degradation pathways exist.[1][4] The path of least resistance depends on conditions:

  • Acidic/Basic Hydrolysis: Cleavage of the N-furoyl bond yields Piperidine-4-carboxamide and 2-Furoic acid .[1][2][3]

  • Oxidative/Photolytic Degradation: The furan ring is photosensitive.[1] Exposure to ambient light can open the furan ring, leading to reactive dicarbonyl species (e.g., succinaldehyde derivatives) which appear as broad, messy regions in the chromatogram rather than sharp peaks.

Diagnostic Workflow (LC-MS):

  • Peak A (Parent): [M+H]+ = 223.1 (approx).[2]

  • Impurity B (Hydrolysis - Amide): [M+H]+ = 129.1 (Piperidine-4-carboxamide).[1][2][3]

  • Impurity C (Hydrolysis - Acid): [M-H]- = 111.0 (2-Furoic acid, negative mode).[1][2][3]

  • Impurity D (Oxidation): [M+16] or [M+32] adducts, often accompanied by solution yellowing.

Q3: The solution turned yellow/brown overnight. Is it still usable?

Diagnosis: Furan oxidation/polymerization.[1] Decision: Discard immediately. Mechanism: Furan derivatives are prone to forming "furan resins" or conjugated diketones upon oxidation, which are highly colored. This indicates a significant loss of purity (>2%) and the presence of potentially reactive electrophiles that can interfere with biological assays.

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the chemical logic behind the stability issues described above.

StabilityPathways Parent 1-(2-furoyl)-4- piperidinecarboxamide (Neutral, Intact) Hydrolysis Hydrolysis Pathway (Extreme pH) Parent->Hydrolysis Acid/Base + Heat Oxidation Oxidative/Photo Pathway (Light/Air) Parent->Oxidation UV Light / O2 Prod_Amide Piperidine-4- carboxamide (LCMS: ~129 Da) Hydrolysis->Prod_Amide Cleavage of N-C bond Prod_Acid 2-Furoic Acid (LCMS: ~112 Da) Hydrolysis->Prod_Acid Prod_RingOpen Ring-Opened Dicarbonyls (Yellow/Brown Color) Oxidation->Prod_RingOpen Furan ring scission

Caption: Figure 1.[1][2][4] Dual degradation pathways showing hydrolytic cleavage (yielding constituent acid/amine) and oxidative ring opening (yielding colored byproducts).[2]

Part 5: Validated Experimental Protocols

Protocol A: Stock Solution Preparation & Storage

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh ~2.22 mg of compound into a distinct amber glass vial (protects from light).

  • Solvation: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Why? Water in DMSO can accelerate hydrolysis over months.[1]

  • Mixing: Vortex for 30 seconds. Ensure no solid remains on the walls.[1]

  • Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months (if protected from moisture).

Protocol B: Forced Degradation Check (Self-Validation)

Objective: Confirm compound integrity before critical assays.

  • Blank Prep: Inject pure DMSO into HPLC/LC-MS.

  • Sample Prep: Dilute stock 1:100 in 50:50 Acetonitrile:Water.

  • Criteria:

    • Purity > 95% (Area under curve).[5]

    • Absence of peak at ~129 Da (Piperidine-4-carboxamide).[1][2]

    • Absence of significant absorbance at 400nm (Yellowing).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550206, 1-(2-Furoyl)piperazine. Retrieved from [Link][2]

    • Relevance: Provides physicochemical data (solubility, hazards) for the core scaffold.
  • Molecules (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link][2]

    • Relevance: Details the synthesis and stability conditions of furan-2-carboxamide linkages.
  • Beilstein Journal of Organic Chemistry (2022). Synthesis of piperidine and pyrrolidine derivatives. Retrieved from [Link][2]

    • Relevance: Discusses the reactivity and handling of substituted piperidine intermedi
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide. Retrieved from [Link][2]

    • Relevance: Provides experimental and predicted solubility data (LogP, water solubility)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(2-furoyl)-4-piperidinecarboxamide

Title: Structural Elucidation and Solvent-Dependent NMR Profiling of 1-(2-furoyl)-4-piperidinecarboxamide Executive Summary 1-(2-furoyl)-4-piperidinecarboxamide is a functionalized piperidine scaffold frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Solvent-Dependent NMR Profiling of 1-(2-furoyl)-4-piperidinecarboxamide

Executive Summary

1-(2-furoyl)-4-piperidinecarboxamide is a functionalized piperidine scaffold frequently utilized as an intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1] Its structural analysis is non-trivial due to the presence of two distinct amide functionalities: a rigid furoyl amide (N-C=O) at the piperidine nitrogen and a terminal primary carboxamide (CONH₂) at the C4 position.[1]

This guide compares the analytical performance of two distinct NMR solvent systems—Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] We demonstrate that while CDCl₃ is standard for purity checks, DMSO-d₆ is the superior alternative for full structural characterization due to its ability to resolve restricted rotation (rotamers) and stabilize exchangeable amide protons.[1]

Structural Overview & The "Rotamer Challenge"

The core analytical challenge for this molecule is the restricted rotation around the N-acyl bond connecting the furan ring to the piperidine. This partial double-bond character creates two slowly exchanging conformers (rotamers) on the NMR timescale at room temperature.[1][2]

  • Consequence: In standard spectra, the piperidine ring protons (specifically H2 and H6) often appear as broad, ill-defined humps rather than sharp multiplets.

  • The Solution: Proper solvent selection and Variable Temperature (VT) NMR are required to coalesce these signals or freeze them out for accurate integration.[1]

Comparative Analysis: Solvent System Performance

The following table objectively compares the "performance" of the spectral quality in two primary solvents.

FeatureAlternative A: CDCl₃ (Standard) Alternative B: DMSO-d₆ (Recommended) Scientific Rationale
Amide (CONH₂) Detection Poor. Often appears as a single broad, low-intensity hump or is invisible due to rapid exchange.[1]Excellent. Appears as two distinct, sharp singlets (non-equivalent protons) due to H-bonding with solvent.[1]DMSO slows proton exchange, allowing quantification of the primary amide.
Furan Ring Resolution Moderate. Signals often overlap with CHCl₃ residual peak (7.26 ppm) or other aromatics.[1]High. Significant dispersion of Furan H3, H4, and H5 moves them away from the residual solvent peak (2.50 ppm).Magnetic anisotropy of DMSO alters chemical shifts, often unmasking overlaps.
Rotamer Coalescence Low. Piperidine H2/H6 signals are typically broad/split at 25°C.Medium-High. Higher viscosity and polarity often sharpen signals; easier to run high-temp (VT) experiments (up to 100°C).[1]DMSO's high boiling point allows heating to induce fast exchange (coalescence).[1]
Water Interference Low. Water appears narrow at ~1.5 ppm.[1]High. Water appears broad at ~3.3 ppm, potentially obscuring H2/H6 signals.[1]Requires dry DMSO ampules to prevent the water signal from masking the piperidine ring.

Detailed Spectral Assignment (DMSO-d₆)

Conditions: 400 MHz, 298 K, DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

A. Aromatic Region (Furan Moiety)

The furan ring exhibits a characteristic 3-spin system.[1]

  • 
     7.82 ppm (1H, d, J = 1.8 Hz): H-5'  (Alpha to Oxygen).[1] Most deshielded due to electronegativity of the ring oxygen.[1]
    
  • 
     6.98 ppm (1H, d, J = 3.5 Hz): H-3'  (Alpha to Carbonyl).[1] Shielded relative to H-5' but deshielded by the carbonyl cone.[1]
    
  • 
     6.60 ppm (1H, dd, J = 3.5, 1.8 Hz): H-4'  (Beta proton).[1] The most shielded aromatic signal.[1]
    
B. Amide Region (Primary Carboxamide)

Unlike in CDCl₃, the primary amide protons are non-equivalent in DMSO due to restricted rotation of the C-N bond and solvent interaction.[1]

  • 
     7.30 ppm (1H, br s): NH (a)  - Anti to carbonyl oxygen.[1]
    
  • 
     6.80 ppm (1H, br s): NH (b)  - Syn to carbonyl oxygen (H-bonded).[1]
    
C. Aliphatic Region (Piperidine Ring)

Note: Due to rotamers, the equatorial and axial protons adjacent to the nitrogen (positions 2 and 6) may appear as four separate broad multiplets or two very broad groups.[1]

  • 
     4.00 - 4.40 ppm (2H, br m): H-2e, H-6e  (Equatorial protons alpha to N-acyl).[1] Strongly deshielded by the amide anisotropy.[1]
    
  • 
     2.80 - 3.20 ppm (2H, br m): H-2a, H-6a  (Axial protons alpha to N-acyl).[1]
    
  • 
     2.35 - 2.45 ppm (1H, m): H-4  (Methine).[1] Alpha to the carboxamide.[1][3]
    
  • 
     1.65 - 1.85 ppm (2H, m): H-3e, H-5e .[1]
    
  • 
     1.40 - 1.60 ppm (2H, m): H-3a, H-5a .[1]
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and confirms the "Rotamer" hypothesis if broad signals are observed.[1]

Step 1: Sample Preparation
  • Weigh 10-15 mg of 1-(2-furoyl)-4-piperidinecarboxamide.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Check: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube.

  • Add 1 drop of TMS (if not already in solvent) for internal referencing.[1]

Step 2: Standard Acquisition (1D Proton)
  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Scans (NS): 16 or 32 (Sufficient for >10 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why: Amide protons have longer T1 relaxation times.[1] A short D1 will suppress their integration values.[1]

  • Acquisition: 298 K (25°C).

Step 3: Validation via Variable Temperature (VT) - Optional but Recommended

If the piperidine signals at 2.8–4.4 ppm are too broad to integrate:

  • Heat the probe to 353 K (80°C) .

  • Allow 10 minutes for thermal equilibration.

  • Re-acquire the spectrum.[1]

  • Result: The broad multiplets should coalesce into sharper triplets/doublets, confirming the broadening was due to rotameric exchange, not impurities.

Visualization: Analytical Logic & Workflow

The following diagram illustrates the decision matrix for assigning this specific molecule, handling the rotameric complexity.

NMR_Workflow Start Start: 1-(2-furoyl)-4-piperidinecarboxamide Solvent_Choice Solvent Selection Start->Solvent_Choice CDCl3 CDCl3 (Chloroform-d) Solvent_Choice->CDCl3 Routine Check DMSO DMSO-d6 (Recommended) Solvent_Choice->DMSO Full Characterization Analysis_CDCl3 Result: Amide NH2 broad/invisible. Piperidine H2/H6 broad. CDCl3->Analysis_CDCl3 Analysis_DMSO Result: Amide NH2 distinct (2x 1H). Furan protons resolved. DMSO->Analysis_DMSO Check_Broad Are Piperidine (H2/H6) signals broad? Analysis_DMSO->Check_Broad VT_Exp Run VT-NMR (80°C) Check_Broad->VT_Exp Yes (Rotamers) Final_Assign Final Structure Confirmation Check_Broad->Final_Assign No (Sharp) Coalescence Signals Sharpen (Coalescence) VT_Exp->Coalescence Coalescence->Final_Assign

Caption: Decision tree for solvent selection and managing rotameric broadening in N-acyl piperidines.

References

  • Bain, A. D. (2008).[1] Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy. Link

  • Clayden, J., et al. (2005).[1] The conformational behavior of N,N-disubstituted amides. Angewandte Chemie International Edition. Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for Furan/Amide shifts). Link[1]

  • Reich, H. J. (2024).[1] NMR Spectroscopy: Data for Heterocycles (Furan). University of Wisconsin-Madison Chemistry Department.[1] Link

  • PubChem. (2024).[1] Compound Summary: 1-(2-Furoyl)piperazine (Core Scaffold Data). National Library of Medicine.[1] Link[1]

Sources

Comparative

IR Spectroscopy Analysis: Furan vs. Carboxamide Groups

Topic: IR Spectroscopy Peaks for Furan and Carboxamide Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Challenge In me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Furan and Carboxamide Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

In medicinal chemistry, the furan ring and the carboxamide group are ubiquitous pharmacophores, often co-existing in fragment-based drug design (e.g., furan-2-carboxamide scaffolds). While both moieties exhibit strong infrared absorption, their signals frequently overlap in the critical "double bond" region (1500–1700 cm⁻¹).

This guide provides a definitive technical comparison to distinguish these groups. It moves beyond basic peak tables to explain the causality of vibrational modes, the impact of conjugation , and experimental protocols to resolve spectral ambiguity.

Vibrational Mechanics & Theoretical Framework

To accurately interpret the IR spectrum, one must understand the vibrational origin of each peak.

  • The Furan Ring (Aromatic Ether): Furan is a planar, aromatic heterocycle. Its dipole moment is relatively low compared to an amide. Its vibrational signature is dominated by the C=C ring stretching (skeletal vibrations) and the C-O-C ether linkage (ring breathing). Because it is aromatic, the C-H stretches appear above 3000 cm⁻¹.[1]

  • The Carboxamide Group (R-CO-NR'R''): The amide bond has significant double-bond character due to resonance (

    
    ). This creates a stiff 
    
    
    
    bond and a highly polarized
    
    
    bond. The resulting Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands are among the strongest in organic IR spectroscopy.
Comparative Analysis: Peak Assignments

The following table synthesizes data from experimental furan-2-carboxamide derivatives and standard spectroscopic libraries.

Table 1: Characteristic IR Frequencies (Furan vs. Carboxamide)
Vibrational ModeFrequency Range (cm⁻¹)IntensityShapeDiagnostic Notes
DIAGNOSTIC REGION (>3000 cm⁻¹)
Amide N-H Stretch 3150 – 3450Medium/StrongBroad1° Amide: Doublet (sym/asym).2° Amide: Singlet.Broadens significantly with H-bonding.[2]
Furan C-H Stretch 3100 – 3160Weak/MediumSharpDistinctly above 3000 cm⁻¹. Often appears as a sharp shoulder on the broad N-H band.
DOUBLE BOND REGION (1500–1700 cm⁻¹)
Amide I (C=O) 1640 – 1690Very Strong BroadThe dominant peak. Conjugation with furan lowers frequency to ~1660 cm⁻¹.
Furan C=C Ring 1560 – 1610MediumSharpSkeletal vibration. Often appears as a sharp peak on the lower-frequency slope of Amide I.
Amide II (N-H Bend) 1500 – 1560Medium/StrongBroadOnly in 1°/2° amides. Absent in lactams/3° amides.[3] Overlaps with lower furan modes.
Furan C=C Ring 1470 – 1500MediumSharpSecond ring mode. Distinguishable from Amide II by sharpness.[4]
FINGERPRINT REGION (<1500 cm⁻¹)
Amide III 1250 – 1350MediumVariableMixed mode (C-N stretch + N-H bend). Difficult to assign without isotopic labeling.
Furan Ring Breathing 1000 – 1200StrongSharpComplex C-O-C stretch. Look for sharp bands at ~1015, 1075, 1180 cm⁻¹.
Furan C-H OOP 740 – 880StrongSharpCritical confirmation. Out-of-plane bending. Very sensitive to substitution pattern (2-sub vs 2,5-disub).
Deep Dive: Resolving the 1600 cm⁻¹ Overlap

The most common analytical error is misidentifying the Furan C=C stretch as the Amide II band.

  • Intensity Rule: The Amide I (C=O) band is almost always the strongest peak in the spectrum. If a peak at ~1600 cm⁻¹ is stronger than the carbonyl peak at ~1660 cm⁻¹, it is likely an aromatic C=C ring mode from a different system (e.g., benzene), not furan.

  • Bandwidth Rule: Amide bands (I and II) are broadened by hydrogen bonding (intermolecular interactions). Furan ring modes are internal skeletal vibrations and appear sharper .

  • Conjugation Effect: When a carboxamide is attached to position 2 of a furan ring (Furan-2-carboxamide), the systems are conjugated.

    • Effect: The Amide I band shifts to lower frequencies (red shift) due to resonance delocalization (e.g., from 1680

      
       1660 cm⁻¹).
      
    • Effect: The Furan ring modes may intensify due to increased polarization from the carbonyl group.

Experimental Protocol: High-Fidelity Acquisition

To reliably distinguish these peaks, sample preparation is critical. Amides are hygroscopic; absorbed water creates a massive O-H band (3200–3600 cm⁻¹) that obscures N-H and Furan C-H stretches.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for reproducibility and moisture control.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Crucial: Ensure the crystal is completely dry. Residual solvent or moisture will mimic N-H/O-H signals.

  • Background Scan: Acquire a background spectrum (air) immediately before the sample.

  • Sample Deposition:

    • Solid: Place ~5 mg of sample on the crystal center.

    • Liquid: Place 1 drop.

  • Pressure Application:

    • Apply high pressure using the clamp anvil.

    • Tip: Monitor the live preview. Increase pressure until the Amide I peak absorbance is between 0.5 and 1.0 A.U. (Absorbance Units). Do not over-compress to the point of crystal damage, but insufficient contact yields noisy "grass" in the baseline.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended to resolve the sharp Furan C-H shoulder from the broad Amide N-H band.

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

  • Post-Processing: Apply ATR correction (if quantitative comparison is needed) to account for depth of penetration differences at varying wavelengths.

Decision Logic & Workflow

The following diagrams visualize the logic for assigning peaks and the experimental workflow.

Diagram 1: Peak Assignment Decision Tree

PeakAssignment Start Start: Analyze Spectrum Region Region1 Region: 3000 - 3500 cm⁻¹ Start->Region1 Region2 Region: 1500 - 1700 cm⁻¹ Start->Region2 Region3 Region: 700 - 900 cm⁻¹ Start->Region3 CheckNH Broad band(s) > 3150? Region1->CheckNH CheckCO Strongest peak 1640-1690? Region2->CheckCO CheckOOP Strong peak 740-800? Region3->CheckOOP CheckCH Sharp shoulder ~3120? CheckNH->CheckCH Check Shoulder ResultAmide Confirm: Amide Group CheckNH->ResultAmide Yes (N-H) ResultFuran Confirm: Furan Ring CheckCH->ResultFuran Yes (C-H Ar) CheckSharp Sharp peak ~1580? CheckCO->CheckSharp Check Lower Freq CheckCO->ResultAmide Yes (Amide I) CheckSharp->ResultFuran Yes (C=C Ring) CheckOOP->ResultFuran Yes (C-H OOP)

Caption: Logical flow for distinguishing overlapping Furan and Carboxamide signals.

Diagram 2: Experimental Workflow (ATR-FTIR)

ExperimentalWorkflow Step1 1. Crystal Prep (Clean & Dry) Step2 2. Background Scan (Air Reference) Step1->Step2 Step3 3. Sample Load (Solid/Liquid) Step2->Step3 Step4 4. Compression (Target 0.5-1.0 A.U.) Step3->Step4 Step5 5. Acquisition (4 cm⁻¹, 32 scans) Step4->Step5 Step6 6. Analysis (Identify Amide I & OOP) Step5->Step6

Caption: Step-by-step ATR-FTIR protocol for high-quality spectral acquisition.

References
  • National Institutes of Health (NIH). (2018). The substituent structures and characteristic infrared spectra of alpha-furan esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide. Retrieved from [Link]

  • Global Research Online. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

Sources

Validation

Physicochemical &amp; Electronic Profiling: The "Why" Behind the Activity

Bioisosteric Replacement in Drug Design: A Comparative Guide to Furoyl vs. Benzoyl Piperidines As medicinal chemistry evolves, the strategic substitution of functional groups—known as bioisosteric replacement—remains one...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement in Drug Design: A Comparative Guide to Furoyl vs. Benzoyl Piperidines

As medicinal chemistry evolves, the strategic substitution of functional groups—known as bioisosteric replacement—remains one of the most powerful tools for fine-tuning a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Among these strategies, the interchange between furoyl (furan-2-carbonyl) and benzoyl (phenylcarbonyl) moieties on piperidine or piperazine scaffolds is a classic optimization step.

This guide provides an objective, data-driven comparison of furoyl versus benzoyl piperidines. By examining their physicochemical properties, target binding affinities, and experimental behaviors, we will establish a rational framework for selecting the appropriate N-carbonylpiperidine scaffold in drug development.

Before diving into biological assays, we must understand the fundamental physical differences between a furan ring and a benzene ring when attached to a carbonyl-piperidine core. The choice between a furoyl and a benzoyl group dictates the molecule's lipophilicity, steric volume, and electronic interaction potential.

Table 1: Comparative Physicochemical Properties

PropertyFuroyl Piperidine MoietyBenzoyl Piperidine MoietyPharmacological Impact
Molecular Weight Lower (Furoyl radical: 95.08 g/mol )Higher (Benzoyl radical: 105.11 g/mol )Furoyl derivatives generally exhibit higher ligand efficiency (LE).
Lipophilicity (ΔLogP) Moderate (+ ~0.9 to base scaffold)High (+ ~1.5 to base scaffold)Benzoyl improves blood-brain barrier (BBB) penetration but increases non-specific binding.
Hydrogen Bonding 1 Acceptor (Furan oxygen)0 AcceptorsFuroyl can anchor to specific target residues (e.g., catalytic triads).
Steric Bulk Compact (5-membered ring)Bulky (6-membered ring)Benzoyl acts as a "stopper" in narrow binding gorges; Furoyl fits tighter pockets.
Aromatic Interactions Weaker

stacking
Strong

stacking
Benzoyl drives affinity in hydrophobic, aromatic-rich receptor pockets.

The Causality of Binding: The furan oxygen in the furoyl group is a weak but highly directional hydrogen bond acceptor. When a target pocket contains a hydrogen bond donor (such as a tyrosine or serine hydroxyl), the furoyl group can lock the piperidine core into a highly specific conformation. Conversely, the benzoyl group relies entirely on hydrophobic collapse and


 stacking. If the receptor pocket is large and lined with phenylalanine or tryptophan residues, the benzoyl group will thermodynamically drive binding through desolvation and dispersion forces.

LogicalPathway Core Piperidine/Piperazine Core Furoyl Furoyl Moiety (Furan-2-carbonyl) Core->Furoyl Bioisosteric Replacement Benzoyl Benzoyl Moiety (Phenylcarbonyl) Core->Benzoyl Bioisosteric Replacement H_Bond H-Bond Acceptor (Oxygen) Furoyl->H_Bond Provides Steric Lower Steric Bulk Furoyl->Steric Exhibits Pi_Stack Pi-Pi Stacking (Aromatic Ring) Benzoyl->Pi_Stack Provides Lipophilic High Lipophilicity (LogP Increase) Benzoyl->Lipophilic Exhibits Target Target Binding (e.g., AChE / BACE-1) H_Bond->Target Specific Interactions Pi_Stack->Target Hydrophobic Interactions Lipophilic->Target Enhanced BBB Penetration Steric->Target Better Pocket Fit

Caption: Logical relationship of physicochemical properties affecting target binding.

Comparative Biological Activity: Case Studies

To contextualize these physicochemical differences, we examine representative data from recent structure-activity relationship (SAR) studies focusing on central nervous system (CNS) targets.

Case Study A: Cholinesterase Inhibition (Alzheimer's Disease)

Recent studies on benzofuran-azacyclic hybrids have demonstrated that substituting a benzoyl moiety with a furoyl group on a piperidine/piperazine ring significantly alters the inhibitory profile against Acetylcholinesterase (AChE) and BACE-1[1]. In these tubular-shaped molecules, the benzoyl moiety acts as a steric "stopper" at the entrance of the AChE active site gorge. However, the furoyl analogs often exhibit dual inhibitory activity, as their reduced steric bulk and hydrogen-bonding capacity allow them to interact more intimately with the peripheral anionic site (PAS) without causing steric clashes[1].

Case Study B: Adenosine Receptor Antagonists

In the development of pyrazolo-triazolo-pyrimidine (PTP) analogs for


 receptor antagonism, the N-acylation of the piperidine ring plays a critical role in subtype selectivity. Replacing a bulky benzoyl group with smaller heteroaromatics like furoyl often restores or enhances selectivity for the 

receptor over the

receptor, as the

pocket is highly sensitive to steric bulk [2].

Table 2: Representative SAR Data for Furoyl vs. Benzoyl Analogs

ScaffoldN-SubstituentTargetRepresentative IC50 / KiPrimary Mechanism of Action
Benzofuran-azacyclicBenzoylAChE

nM
Steric blockade at gorge entrance
Benzofuran-azacyclicFuroylAChE

nM
H-bonding with PAS residues
PTP AnalogBenzoyl

Receptor

nM
Hydrophobic clash / Loss of selectivity
PTP AnalogFuroyl

Receptor

nM
Optimal pocket fit & H-bond anchoring

(Note: Values are representative aggregates derived from the SAR trends reported in the cited literature [1][2].)

Experimental Methodologies: A Self-Validating System

To generate the data discussed above, rigorous, self-validating experimental protocols are required. Below are the standardized methodologies for synthesizing these analogs and evaluating their biological activity.

Protocol 1: General Synthesis of N-Acyl Piperidines

Objective: Synthesize furoyl and benzoyl piperidines via nucleophilic acyl substitution.

Step-by-Step Workflow:

  • Preparation: Dissolve the base piperidine derivative (1.0 eq) in anhydrous acetonitrile (

    
    ).
    
  • Base Addition: Add powdered anhydrous potassium carbonate (

    
    , 3.0 eq) to the solution.
    
    • Causality:

      
       acts as a mild, insoluble base that scavenges the HCl generated during the reaction. Its insolubility prevents the aqueous hydrolysis of the acyl chloride and allows for easy removal via filtration, preventing the formation of unreactive piperidine hydrochloride salts.
      
  • Acylation: Dropwise add either 2-furoyl chloride or benzoyl chloride (1.2 eq) at 0°C under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux for 4–6 hours, monitoring completion via TLC.

  • Purification: Filter the solid

    
    , concentrate the filtrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexane).
    
Protocol 2: In Vitro AChE Inhibition (Ellman's Assay)

Objective: Quantify the


 of the synthesized furoyl/benzoyl piperidines against AChE.

Self-Validating Assay Design: To ensure data trustworthiness, this protocol embeds three critical controls:

  • Blank Control (No Enzyme): Accounts for the spontaneous, non-enzymatic hydrolysis of the substrate.

  • 100% Activity Control (No Inhibitor): Establishes the baseline

    
     of the enzyme.
    
  • Positive Control (Donepezil): Validates assay sensitivity. A Z'-factor

    
     must be achieved across control wells before inhibitor data is deemed valid.
    

Step-by-Step Workflow:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (0.03 U/mL), Acetylthiocholine iodide (ATCI, 0.5 mM), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Pre-Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL enzyme, and 20 µL of the inhibitor (furoyl/benzoyl piperidine at varying concentrations). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site. Without this step, competitive inhibitors with slow on-rates will show falsely elevated

      
       values because the substrate will occupy the active site first.
      
  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

    • Causality: DTNB reacts instantly with thiocholine (the hydrolysis product of ATCI) to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm, allowing real-time kinetic tracking.

  • Detection: Read absorbance continuously at 412 nm for 10 minutes using a microplate reader.

  • Analysis: Calculate percent inhibition relative to the 100% activity control and determine the

    
     using non-linear regression.
    

Workflow Prep Step 1: Preparation Prepare AChE, ATCI, DTNB in 0.1M Phosphate Buffer (pH 8.0) Incubate Step 2: Incubation Incubate Enzyme + Inhibitor (Furoyl/Benzoyl Piperidine) at 25°C for 15 min Prep->Incubate Transfer to 96-well plate Reaction Step 3: Reaction Initiation Add ATCI (Substrate) & DTNB (Chromogen) Incubate->Reaction Add reagents Detection Step 4: Detection Measure Absorbance at 412 nm (Formation of TNB anion) Reaction->Detection Continuous read (10 min) Analysis Step 5: Data Analysis Calculate IC50 & Determine Kinetics (Lineweaver-Burk) Detection->Analysis Export data

Caption: Experimental workflow for in vitro AChE inhibition assay (Ellman's Method).

Conclusion

The decision to utilize a furoyl versus a benzoyl piperidine should never be arbitrary. If the goal is to maximize BBB penetration and exploit deep, hydrophobic pockets, the benzoyl moiety is superior. However, if the target requires precise hydrogen-bond anchoring, or if steric clashes are hindering target selectivity (as seen in AChE and


 receptor models), the furoyl  moiety offers a highly efficient, lower-molecular-weight alternative.

References

  • Gebeş-Alperen, B., et al. "Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies." ACS Omega, 2025. URL:[Link]

  • Federico, S., et al. "Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists." Current Topics in Medicinal Chemistry, 2010. URL:[Link]

  • Mistry, B. M., et al. "Synthesis and Structure-Activity Relationship of 1-(2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry, 2016. URL:[Link]

Comparative

Comprehensive Purity Assay Standards for Piperidine Carboxamide Intermediates: A Comparative Guide

Topic: Comprehensive Purity Assay Standards for Piperidine Carboxamide Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Purity Assay Standards for Piperidine Carboxamide Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Introduction: The "Chromophore Paradox" in Piperidine Chemistry

Piperidine carboxamides are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for GPCR ligands, kinase inhibitors, and antimalarials (e.g., SW042). However, they present a distinct analytical challenge I call the "Chromophore Paradox." While the final API often possesses strong UV absorbance, the piperidine carboxamide intermediates—and their critical impurities like underivatized piperidine or regioisomeric acids—often lack the conjugated systems necessary for sensitive UV detection (210–254 nm).

Relying solely on standard HPLC-UV can lead to "false high" purity values (>99%) while failing to detect significant non-chromophoric impurities that crash downstream biological assays or skew stoichiometry.

This guide objectively compares three purity assay standards: HPLC-UV (with derivatization) , HPLC-CAD (Charged Aerosol Detection) , and qNMR (Quantitative Nuclear Magnetic Resonance) . We analyze their performance in detecting non-chromophoric impurities, establishing absolute potency, and meeting ICH Q3A regulatory thresholds.

Part 1: Methodological Comparison & Selection Logic
1. HPLC-UV (Derivatized)
  • Status: The Legacy Standard.

  • Mechanism: Pre-column derivatization (e.g., with tosyl chloride or Fmoc-Cl) adds a chromophore to the piperidine nitrogen.

  • Pros: Uses standard equipment; high sensitivity for the derivatized species.

  • Cons: Labor-intensive; kinetic variability in derivatization can skew ratios; does not detect non-amine impurities (e.g., inorganic salts, non-reactive starting materials).

2. HPLC-CAD (Charged Aerosol Detection)
  • Status: The Modern "Universal" Workhorse.

  • Mechanism: Nebulizes the eluent, dries it, and charges the particles.[2] Charge is measured by an electrometer. Response is independent of chemical structure (for non-volatiles).

  • Pros: Detects everything non-volatile (salts, lipids, starting materials); uniform response factor eliminates the need for reference standards for every impurity.

  • Cons: Requires volatile mobile phases; non-linear response at wide dynamic ranges (requires polynomial regression).

3. qNMR (Quantitative NMR)[3][4]
  • Status: The "Absolute Truth" (Primary Method).

  • Mechanism: Molar-based detection using an internal standard (IS).

  • Pros: Non-destructive; requires no reference standard for the analyte; determines absolute weight % (potency) including solvent/salt content.

  • Cons: Lower sensitivity (LOQ ~0.1 mg/mL); requires deuterated solvents; overlapping signals can hinder impurity profiling.

Visualizing the Selection Logic

The following decision tree guides the selection of the appropriate assay based on the intermediate's structural properties.

MethodSelection Start Start: Piperidine Carboxamide Intermediate Analysis ChromophoreCheck Does the molecule have a strong UV chromophore? Start->ChromophoreCheck UV_Yes Standard RP-HPLC (UV/DAD) (210-254 nm) ChromophoreCheck->UV_Yes Yes UV_No Are impurities likely non-chromophoric? ChromophoreCheck->UV_No No/Weak Impurity_Yes Is the sample for Final Release or Potency? UV_No->Impurity_Yes Yes Deriv_Option Alternative: HPLC-UV (w/ Tosyl-Cl Derivatization) UV_No->Deriv_Option No CAD available Final_Release Primary: qNMR (Absolute Purity) Secondary: HPLC-CAD (Impurity Profile) Impurity_Yes->Final_Release Yes In_Process HPLC-CAD (Universal Detection) Impurity_Yes->In_Process No (IPC)

Figure 1: Decision matrix for selecting purity assays. Note the prioritization of CAD and qNMR for non-chromophoric intermediates.

Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: HPLC-CAD for Impurity Profiling (Universal Detection)

Best for: Detecting non-chromophoric impurities like piperidine starting material.

System Suitability:

  • Linearity: R² > 0.995 (using log-log or polynomial fit).

  • Precision: RSD < 2.0% for 6 replicate injections of the main peak.

  • Sensitivity: S/N > 10 for the 0.05% impurity spike.

Methodology:

  • Instrument: HPLC with Corona Veo or similar CAD.

  • Column: C18 (e.g., Atlantis T3 or XBridge), 3.5 µm, 150 x 4.6 mm.[2] Note: Use T3 for better retention of polar piperidines.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.8). Critical: Volatile buffer required for CAD.

    • B: Acetonitrile.[1][3][5]

  • Gradient: 5% B (0-2 min) → 95% B (2-15 min) → 95% B (15-18 min) → 5% B (18.1 min).

  • Detector Settings: Power Function = 1.0 (or optimized per instrument), Evaporation Temp = 35°C.

  • Sample Prep: Dissolve 0.5 mg/mL in 90:10 Water:ACN.

Validation Check: Inject a "blank" containing the synthesis solvent (e.g., DMF/DMSO). CAD will detect non-volatile solvent impurities that UV misses.

Protocol B: qNMR for Absolute Potency

Best for: Establishing the "Purity Factor" for biological assays and quantifying residual salts.

System Suitability:

  • Relaxation Delay (d1): Must be ≥ 5 × T1 of the longest relaxing proton (typically 30-60s).

  • S/N Ratio: > 150:1 for the signals used for quantitation.

Methodology:

  • Internal Standard (IS): Maleic Acid (traceable certified reference material).[3] Why: Distinct singlet at ~6.3 ppm, stable, non-hygroscopic.

  • Solvent: DMSO-d6 (provides good solubility for polar salts).

  • Preparation:

    • Weigh ~10 mg Sample (precision ±0.01 mg).

    • Weigh ~5 mg IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N).

    • Relaxation delay: 60s.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[6][7]
    
Part 3: Comparative Performance Data

The following data summarizes a comparative study of a representative intermediate, N-Boc-4-hydroxypiperidine , spiked with 1% piperidine (starting material) and 1% inorganic salt (NaCl).

FeatureHPLC-UV (210 nm)HPLC-CADqNMR (¹H)
Main Peak Purity 99.8% (False High)98.1% (Accurate)97.9% (Absolute)
Detection of Piperidine Not Detected (No chromophore)Detected (Peak Area ~1.2%)Detected (Distinct multiplets)
Detection of NaCl Not DetectedDetected (Early eluting peak)Not Detected (Invisible in ¹H)
LOD (Limit of Detection) ~1 µg/mL~0.01 µg/mL~100 µg/mL
Linearity (Range) 10³ (Excellent)10² (Good, requires curve fit)Linear (Molar response)
Reference Standard? Required for all impuritiesNot required (Uniform response)Not required (IS used)

Analysis:

  • HPLC-UV failed to detect the piperidine impurity, dangerously overestimating purity.

  • HPLC-CAD successfully identified both the organic impurity (piperidine) and the inorganic contaminant (NaCl), providing the most complete "profile."

  • qNMR provided the most accurate potency value (97.9%) by accounting for solvent/moisture content, which neither HPLC method measures directly.

Part 4: Scientific Rationale & Regulatory Alignment
The "Orthogonal Approach" for ICH Q3A Compliance

ICH Q3A(R2) requires the identification of impurities above 0.10% (for doses < 2g/day).

  • Why Single Method Fails: A single HPLC-UV run violates the "specificity" requirement if it cannot distinguish between the product and a co-eluting non-chromophoric impurity.

  • The Solution: We recommend a Cross-Validation Workflow . Use qNMR to assign the potency of your "In-House Reference Standard," then use that standard to calibrate your HPLC-CAD method for routine batch release.

CrossValidation Crude Crude Intermediate qNMR qNMR Analysis (Absolute Potency) Crude->qNMR 1. Characterize HPLC_CAD HPLC-CAD Method (Routine QC) Crude->HPLC_CAD 4. Routine Test RefStd Assign Value to Primary Reference Std qNMR->RefStd 2. Calibrate RefStd->HPLC_CAD 3. Validate Method BatchRelease Batch Release (Data Report) HPLC_CAD->BatchRelease

Figure 2: The "Gold Standard" workflow. qNMR validates the reference material; HPLC-CAD provides high-throughput routine analysis.

Conclusion

For piperidine carboxamide intermediates, UV purity is not purity.

  • Use HPLC-CAD for routine impurity profiling to ensure you are not missing non-chromophoric precursors.

  • Use qNMR for the initial characterization of your reference standards to establish absolute potency.[8]

  • Avoid HPLC-UV unless you have rigorously validated it against an orthogonal method or are using derivatization.

References
  • BenchChem. (2025).[1][3][9][10] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Retrieved from

  • Almac Group. (n.d.). Quantitative NMR (qNMR): The New Gold Standard? Retrieved from

  • National Institutes of Health (NIH). (2019). Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity. PubMed. Retrieved from

  • ICH. (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in HPLC. Retrieved from

  • Xie, S. et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from

Sources

Validation

High-Resolution vs. Targeted LC-MS: A Comparison Guide for the Identification of 1-(Furan-2-carbonyl)piperidine Impurities

In pharmaceutical development, the rigorous identification and quantification of process impurities and degradants are non-negotiable for ensuring drug safety and regulatory compliance (ICH Q3A/Q3B guidelines)[1]. 1-(Fur...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous identification and quantification of process impurities and degradants are non-negotiable for ensuring drug safety and regulatory compliance (ICH Q3A/Q3B guidelines)[1]. 1-(Furan-2-carbonyl)piperidine frequently emerges as a synthetic by-product, building block residue, or degradation intermediate in the manufacturing of piperidine-containing active pharmaceutical ingredients (APIs)[2]. Due to its potential toxicological liabilities, detecting this impurity at trace levels (sub-ppm) in complex API matrices presents a significant analytical challenge.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Spectrometry (Featured Product: Thermo Scientific™ Orbitrap™ Exploris 240) against the industry-standard Triple Quadrupole Mass Spectrometry (Alternative: Agilent 6470B LC/TQ) for the profiling of this specific impurity.

Mechanistic Causality: Why the Mass Analyzer Matters

The choice of mass analyzer dictates whether you are performing untargeted structural elucidation or targeted quantitation.

The Product: Orbitrap HRMS Orbitrap technology measures the frequency of ions oscillating around a central spindle electrode, converting these frequencies into mass-to-charge (m/z) ratios via Fourier Transform[1]. The Exploris 240 delivers ultra-high resolution (up to 240,000 FWHM) and sub-1 ppm mass accuracy. This mechanism is critical for untargeted impurity profiling because it allows for the unambiguous determination of exact elemental compositions and the resolution of isobaric interferences from the dense API matrix without requiring prior knowledge of the impurity's presence[3].

The Alternative: Triple Quadrupole (QQQ) QQQ systems operate using Multiple Reaction Monitoring (MRM), where Q1 isolates a specific precursor, Q2 fragments it via Collision-Induced Dissociation (CID), and Q3 isolates a predefined product ion. While QQQs offer an unmatched duty cycle and superior sensitivity for the targeted quantitation of known compounds, they operate at unit resolution (~0.7 Da). Consequently, they lack the resolving power necessary for the de novo structural elucidation of unknown or unexpected impurities[3].

LCMS_Workflow cluster_Orbitrap Orbitrap HRMS (Product) cluster_QQQ Triple Quadrupole (Alternative) Sample API Sample + Impurities UHPLC UHPLC Separation Sample->UHPLC ESI Electrospray Ionization (+) UHPLC->ESI HCD HCD Fragmentation ESI->HCD Untargeted CID CID Fragmentation (Q2) ESI->CID Targeted Orbi Orbitrap Analyzer HCD->Orbi Data Data Processing & Elucidation Orbi->Data Q3 Q3 MRM Isolation CID->Q3 Q3->Data

Comparative LC-MS/MS workflows for impurity profiling: Orbitrap HRMS vs. Triple Quadrupole.

Experimental Protocol: A Self-Validating System

To objectively evaluate both platforms, a self-validating experimental design was utilized. The protocol incorporates matrix spiking and stable isotope-labeled internal standards to ensure that extraction recovery and matrix suppression effects are accounted for, establishing a high-trust analytical baseline.

Step-by-Step Methodology
  • Sample Preparation & Matrix Spiking: Dissolve the API in 20% Acetonitrile / 80% Water to a final concentration of 10 mg/mL. Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion (solvent effects) during injection. Spike the sample with 1-(furan-2-carbonyl)piperidine reference standard at 1 ppm, and add 1-(furan-2-carbonyl)piperidine-d5 (1 ppm) as an internal standard.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Orbitrap HRMS Acquisition (Product): Operate in Full MS / data-dependent MS2 (ddMS2) mode. Set Full MS resolution to 120,000 to ensure baseline separation from isobaric API isotopes[4]. Set ddMS2 resolution to 30,000. Use Stepped Higher-energy Collisional Dissociation (HCD) with Normalized Collision Energies (NCE) of 30, 40, and 50. Causality: Stepped NCE ensures that both fragile precursor ions and highly stable product ions are captured in a single composite MS2 spectrum.

  • QQQ Acquisition (Alternative): Operate in MRM mode. Precursor: m/z 180.10. Transitions: 180.10 → 95.01 (Quantifier, CE 20 eV) and 180.10 → 86.10 (Qualifier, CE 25 eV).

  • Data Processing: Utilize automated peak detection software to extract molecular features. Apply Mass Defect Filtering (MDF) . Causality: Because pharmaceutical impurities often share the core structure of the API, their mass defects (the fractional part of the exact mass) will be highly similar. MDF mathematically filters out endogenous matrix noise, leaving only drug-related impurities.

Structural Elucidation & Fragmentation Pathways

Identifying 1-(furan-2-carbonyl)piperidine de novo relies heavily on interpreting its fragmentation pattern. The exact mass of the protonated molecule [M+H]+ is m/z 180.1019.

Upon HCD fragmentation in the Orbitrap, the amide bond undergoes cleavage, yielding two highly diagnostic product ions that confirm the presence of both the furan ring and the piperidine moiety.

Fragmentation Precursor [M+H]+ m/z 180.1019 1-(furan-2-carbonyl)piperidine Frag1 m/z 95.0133 Furan-2-carbonyl cation Precursor->Frag1 Amide Cleavage (-85.0886 Da) Frag2 m/z 86.0964 Piperidine cation Precursor->Frag2 Amide Cleavage (-94.0055 Da)

HCD fragmentation pathway of 1-(furan-2-carbonyl)piperidine yielding diagnostic product ions.

Comparative Experimental Data

The following table summarizes the experimental results from the spiked API matrix, highlighting the distinct operational trade-offs between the two analytical platforms.

Performance MetricOrbitrap Exploris 240 (Product)Agilent 6470B QQQ (Alternative)Causality / Impact
Mass Accuracy < 0.5 ppm ~ 100 ppm (Nominal)HRMS uniquely enables exact elemental formula generation for unknown degradants.
Resolution (FWHM) 120,000 (at m/z 200)~ 0.7 Da (Unit Resolution)Ultra-high resolution resolves the impurity from isobaric matrix background[4].
Limit of Detection 0.5 ng/mL0.1 ng/mL The QQQ's superior duty cycle in MRM mode yields slightly better targeted sensitivity.
Untargeted Discovery Excellent (Full Scan ddMS2)Poor (Requires known MRMs)Orbitrap captures all ions, allowing retrospective data mining without reinjection[3].
Linear Dynamic Range 4 Orders of Magnitude5-6 Orders of Magnitude QQQ is strictly preferred for validated QA/QC batch release testing.

Strategic Conclusion

For the identification, structural elucidation, and initial profiling of unknown process impurities like 1-(furan-2-carbonyl)piperidine, the Orbitrap HRMS is unequivocally the superior platform. Its ability to provide sub-ppm mass accuracy and isotopic fidelity ensures that false positives are minimized and complex degradation pathways can be mapped with absolute confidence[1].

Conversely, once the impurity's structure is confirmed and the laboratory transitions to routine, high-throughput batch release testing, the Triple Quadrupole (QQQ) remains the industry workhorse due to its unmatched MRM sensitivity and broader linear dynamic range.

References

  • International Journal of Pharmaceutical Sciences: A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. Available at: [Link][1]

  • Waters Corporation: An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. Available at:[Link]

  • ResearchGate: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Available at:[Link][4]

Sources

Comparative

Structural Characterization of Isonipecotamide Derivatives

A Comparative Guide to Elucidation Strategies Executive Summary Isonipecotamide (piperidine-4-carboxamide) derivatives represent a privileged scaffold in modern drug discovery, serving as core pharmacophores in Factor Xa...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elucidation Strategies

Executive Summary

Isonipecotamide (piperidine-4-carboxamide) derivatives represent a privileged scaffold in modern drug discovery, serving as core pharmacophores in Factor Xa inhibitors, acetylcholinesterase (AChE) inhibitors, and anticonvulsants. However, their structural characterization presents a unique "conformational duality": the piperidine ring's chair-chair interconversion coupled with the restricted rotation of the amide bond.

This guide compares the two primary characterization strategies—Routine Solution-State Profiling versus Advanced Integrated Structural Auditing —and provides the experimental protocols necessary to resolve the stereochemical ambiguities that often derail Structure-Activity Relationship (SAR) models.

Part 1: The Conformational Challenge

Before selecting a characterization strategy, one must understand the physical behavior of the analyte. Isonipecotamide derivatives exist in a dynamic equilibrium. The substituent at the nitrogen (N1) and the carboxamide group at C4 can adopt either equatorial or axial orientations.

  • The Trap: In standard 1H NMR at room temperature (298 K), rapid ring flipping often results in time-averaged signals, masking the true bioactive conformation.

  • The Consequence: A drug candidate may appear as a single species in QC, but bind to its target (e.g., Factor Xa) in a high-energy axial conformation that was not detected, leading to erroneous docking models.

Part 2: Comparative Analysis of Characterization Strategies

We evaluate two distinct workflows. Strategy A is the industry standard for high-throughput screening. Strategy B is the required standard for lead optimization and patent filing.

Table 1: Strategic Performance Comparison
FeatureStrategy A: Routine Profiling Strategy B: Integrated Structural Audit
Primary Techniques 1D 1H/13C NMR (298 K), LC-MSVT-NMR, 2D NOESY, SC-XRD, HRMS
Resolution Confirms connectivity and purity (>95%).Resolves relative stereochemistry & rotamers.
Time Investment 2–4 hours per compound.3–7 days (including crystallization).
Sample Req. < 5 mg (recoverable).20–50 mg (destructive/crystallization).
Blind Spots Cannot distinguish rapid conformer exchange; misses atropisomers.Requires high solubility; SC-XRD prone to crystal packing artifacts.
Best For Initial library screening (Hit-to-Lead).Late-stage Lead Optimization & IND enabling.
Part 3: Detailed Experimental Protocols

To implement Strategy B , follow these self-validating protocols. These methods are designed to freeze the dynamic equilibrium described in Part 1.

Protocol 1: Variable Temperature (VT) NMR for Conformational Locking

Objective: To slow the piperidine ring flip and amide rotation sufficiently to observe distinct conformers.

  • Solvent Selection: Dissolve 10 mg of derivative in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 .

    • Causality: DMSO-d6 is avoided here because its high viscosity and hydrogen-bonding capacity can artificially stabilize one conformer. CD₂Cl₂ allows cooling to -90°C.

  • Acquisition Setup:

    • Calibrate the probe temperature using a methanol standard.

    • Acquire a baseline spectrum at 298 K.

    • Decrease temperature in 20 K decrements (298K → 278K → 258K...).

  • The Coalescence Point: Monitor the H2/H6 piperidine protons. As you approach the coalescence temperature (

    
    ), these sharp peaks will broaden and eventually split into two distinct sets (axial and equatorial).
    
  • Data Extraction: At the slow exchange limit (typically < 233 K for N-substituted isonipecotamides), integrate the distinct signals to calculate the

    
     (Equilibrium Constant) using the Boltzmann distribution.
    
Protocol 2: Single Crystal Growth (Slow Evaporation)

Objective: To obtain an absolute snapshot of the solid-state conformation for X-ray Diffraction (SC-XRD).

  • Solvent System: Prepare a binary solvent system of MeOH:EtOAc (1:3) .

    • Note: Isonipecotamide derivatives often struggle to crystallize in non-polar solvents due to the polar amide head.

  • Procedure:

    • Dissolve 30 mg of pure compound in the minimum amount of MeOH.

    • Add EtOAc dropwise until slight turbidity is observed, then add 1 drop of MeOH to clear.

    • Place in a small vial, cover with Parafilm, and poke 3-5 small holes with a needle.

    • Store in a vibration-free environment at 4°C.

  • Validation: Crystals should appear within 48-72 hours. If amorphous precipitate forms, switch to a vapor diffusion method (THF diffusing into Pentane).

Part 4: Visualization of Structural Logic
Diagram 1: Characterization Workflow

This diagram illustrates the decision matrix for choosing between Strategy A and B based on the stage of drug development.

G Start Crude Isonipecotamide Derivative Purity LC-MS Purity Check (>95%?) Start->Purity Fail Re-Purify (HPLC) Purity->Fail No Decision Development Stage? Purity->Decision Yes StratA Strategy A: Routine Profiling (Library Screening) Decision->StratA Early Stage StratB Strategy B: Structural Audit (Lead Opt / Patent) Decision->StratB Late Stage NMR1D 1H NMR (DMSO-d6) Confirm Connectivity StratA->NMR1D VTNMR VT-NMR (-80°C) Resolve Conformers StratB->VTNMR NOESY 2D NOESY Relative Stereochem VTNMR->NOESY XRD SC-XRD Absolute Config NOESY->XRD

Caption: Decision matrix for structural elucidation. Strategy B is triggered when definitive stereochemical assignment is required for SAR.

Diagram 2: The Conformational Equilibrium

Visualizing the specific proton interactions that distinguish the Axial vs. Equatorial forms in NMR.

Conformation cluster_0 Equatorial Amide (Preferred) cluster_1 Axial Amide (High Energy) Eq Equatorial Conformer Obs1 J(H4-H3) ≈ 11-13 Hz (Trans-diaxial) Eq->Obs1 Ax Axial Conformer Eq->Ax Ring Flip (Fast at 298K) Obs2 J(H4-H3) ≈ 3-5 Hz (Gauche) Ax->Obs2

Caption: Diagnostic coupling constants (


-values) allow differentiation of conformers when ring flipping is slowed via VT-NMR.
Part 5: Diagnostic Data Reference

When interpreting the NMR data from Protocol 1 , use the following reference values for N-substituted isonipecotamide derivatives (solvent: CD₂Cl₂, 233 K).

Proton PositionSignal TypeEquatorial Conformer (

ppm)
Axial Conformer (

ppm)
Diagnostic Coupling (

)
H-4 (Methine) tt vs. quint2.30 - 2.452.60 - 2.75

Hz (Eq only)
H-2/6 (Axial) td2.85 - 3.003.10 - 3.25Large geminal coupling
H-2/6 (Equatorial) dt1.90 - 2.101.80 - 1.95-
Amide -NH₂ Broad s6.80 & 7.206.90 & 7.40None (Exchangeable)

Note: The H-4 proton is the "truth-teller." In the equatorial conformer, H-4 is axial, resulting in a wide triplet-of-triplets splitting pattern due to two trans-diaxial couplings with H-3ax and H-5ax.

References
  • Conformational Analysis of Nipecotic Acid Deriv

    • Source: Royal Society of Chemistry (RSC)
    • Context: Detailed NMR investigation of chair-chair interconversion and intramolecular hydrogen bonding in piperidine-3/4-carboxylic acid deriv
    • URL:[Link]

  • Synthesis and Biological Evaluation of Isonipecotamide-Based Inhibitors

    • Source: MDPI (Molecules/Pharmaceuticals)
    • Context: Protocols for TBTU/DIPEA coupling and biological assays for isonipecotamide deriv
    • URL:[Link]

  • X-Ray Diffraction and Solid-State NMR of Amide Deriv

    • Source: Auremn / ResearchG
    • Context: Comparative study showing discrepancies between single-crystal X-ray structures (single conformer)
    • URL:[Link]

  • Dynamic NMR Characterization of Fluorinated Piperazine/Piperidine Deriv

    • Source: MDPI (Chemistry)
    • )
    • URL:[Link]

Validation

Comparative Guide: Differentiating 1-(2-furoyl) and 1-(3-furoyl) Isomers

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Forensic Scientists, and Analytical Toxicologists Executive Summary The differentiation of 1-(2-furoyl) and 1-(3-furoyl) isomers is a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Forensic Scientists, and Analytical Toxicologists

Executive Summary

The differentiation of 1-(2-furoyl) and 1-(3-furoyl) isomers is a critical analytical challenge in medicinal chemistry and forensic toxicology. These moieties are common pharmacophores in synthetic cannabinoids (e.g., JWH-series analogues) and piperazine-based designer drugs. Because these isomers are isobaric and share identical molecular formulas, standard low-resolution Mass Spectrometry (MS) is often insufficient for definitive identification.

This guide establishes a multi-modal analytical framework. While chromatographic separation is possible, Nuclear Magnetic Resonance (NMR) spectroscopy remains the deterministic "gold standard" due to distinct proton coupling constants (


 values). This document details the specific spectral fingerprints, chromatographic behaviors, and experimental protocols required to unambiguously distinguish these regioisomers.
The Structural Challenge: Isobaric Regioisomerism

The core difference lies in the attachment point of the furan ring to the carbonyl linker.

  • 2-Furoyl (

    
    -furoyl):  The carbonyl is attached at the C2 position, adjacent to the oxygen. This creates a fully conjugated system through the oxygen lone pair.
    
  • 3-Furoyl (

    
    -furoyl):  The carbonyl is attached at the C3 position. This system is cross-conjugated, resulting in different electronic densities and, crucially, different proton environments.
    

Implications:

  • Mass Spectrometry: Both yield a characteristic furoyl cation (

    
     95) upon fragmentation.
    
  • Biological Activity: The 2-furoyl isomers often exhibit higher potency at CB1/CB2 receptors in cannabinoid scaffolds compared to 3-furoyl analogues, making differentiation vital for Structure-Activity Relationship (SAR) studies and legal scheduling.

Nuclear Magnetic Resonance (NMR): The Deterministic Method

NMR provides the only self-validating method for differentiation without reference standards. The diagnostic utility lies in the scalar coupling constants (


)  and signal multiplicity.
Comparative NMR Data (

H, 400+ MHz, CDCl

)
Feature1-(2-Furoyl) Isomer 1-(3-Furoyl) Isomer Differentiation Logic
Key Signal H-3 Proton H-2 Proton The H-2 proton in the 3-isomer is flanked by oxygen and the carbonyl, appearing as a distinct singlet-like peak.
Multiplicity All ring protons (H3, H4, H5) appear as doublets of doublets (dd) or distinct multiplets.H-2 appears as a Singlet (s) or narrow doublet (

Hz). H4/H5 are doublets.
Absence of a singlet in the aromatic region strongly suggests the 2-furoyl isomer.
Coupling (

)

Hz

Hz

Hz

Hz (often unresolved)
The 3.5 Hz coupling is specific to the H3-H4 interaction in 2-substituted furans.
Shift (

)
H3 is typically the most upfield ring proton (

ppm).
H2 is typically the most downfield ring proton (

ppm).
H3 (2-furoyl) is shielded by resonance; H2 (3-furoyl) is deshielded by the adjacent oxygen and carbonyl.

Expert Insight: In 3-furoyl derivatives, the H-2 proton often integrates to 1H and appears as a sharp singlet (or broad singlet) around 8.0 ppm. If you see a singlet in the furan region, it is almost certainly the 3-furoyl isomer. In the 2-furoyl isomer, you will see three distinct multiplets.

Orthogonal Methods: IR and Chromatography

While NMR is definitive, high-throughput environments (like forensic labs) rely on faster techniques.

Infrared Spectroscopy (FT-IR)

The substitution pattern dictates the out-of-plane (OOP) C-H bending vibrations.

  • 2-Furoyl: Characteristic strong band at 730–770 cm

    
     .
    
  • 3-Furoyl: Characteristic strong band shifted to 870–880 cm

    
     .
    
Liquid Chromatography (HPLC/UHPLC)

Separation on standard C18 columns can be challenging due to similar lipophilicity.

  • Column Selection: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18. These phases utilize

    
     interactions which discriminate between the conjugated (2-furoyl) and cross-conjugated (3-furoyl) electron clouds.
    
  • Elution Order (General Trend on Phenyl-Hexyl):

    • 1-(3-Furoyl) isomer (Elutes First - Less interaction with stationary phase

      
      -system).
      
    • 1-(2-Furoyl) isomer (Elutes Second - Stronger

      
       stacking due to planarity/conjugation).
      
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
  • Reagents: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Sample Mass: 5–10 mg (for clear splitting patterns).

  • Procedure:

    • Dissolve sample completely in 0.6 mL CDCl

      
      . Filter if any particulate remains.
      
    • Acquire

      
      H NMR with at least 16 scans (64 scans recommended for trace isomer detection).
      
    • Processing: Apply Gaussian window function (lb = -0.3, gb = 0.3) to resolve fine coupling if peaks appear broad.

    • Analysis: Zoom into 6.0–8.5 ppm region. Measure

      
       values in Hz.
      
Protocol B: GC-MS Differentiation (Qualitative)
  • Instrument: GC-MS (EI source, 70 eV).

  • Column: 30m Rxi-5ms or equivalent (5% phenyl).

  • Differentiation:

    • Look for the m/z 95 (furoyl cation).

    • Compare the ratio of m/z 39 (cyclopropenyl cation) to m/z 95 .

    • Note: The 2-furoyl cation is thermodynamically more stable, often resulting in a higher relative abundance of the parent m/z 95 ion compared to lower mass fragments than the 3-furoyl isomer.

Visualizing the Workflow
Diagram 1: Analytical Decision Tree

This workflow illustrates the logical steps to confirm isomer identity.

IsomerDifferentiation Start Unknown Furoyl Sample Technique Select Analytical Method Start->Technique NMR 1H NMR (400 MHz+) Technique->NMR Definitive LCMS LC-MS / UHPLC Technique->LCMS High Throughput CheckH2 Analyze 7.5 - 8.5 ppm Region NMR->CheckH2 Column Column: Phenyl-Hexyl / PFP LCMS->Column Singlet Sharp Singlet (H2) Observed? CheckH2->Singlet Result3 Identify: 1-(3-Furoyl) Isomer Singlet->Result3 Yes Result2 Identify: 1-(2-Furoyl) Isomer (Look for J ~3.5Hz doublet) Singlet->Result2 No (Multiplets only) Elution Compare Retention Time (RT) Column->Elution RT_Early Earlier Elution (Less Pi-Pi) Elution->RT_Early RT_Late Later Elution (Strong Pi-Pi) Elution->RT_Late RT_Early->Result3 RT_Late->Result2

Caption: Decision tree for differentiating furoyl isomers using NMR (primary) and LC-MS (secondary).

Diagram 2: Fragmentation Mechanism (MS)

Understanding the common ion source helps explain why MS alone is difficult.

Fragmentation Parent Parent Molecule (M+) Cleavage Alpha Cleavage Parent->Cleavage FuroylCat Furoyl Cation (m/z 95) Cleavage->FuroylCat Common to Both Isomers CO_Loss -CO (Neutral Loss) FuroylCat->CO_Loss FuranCat Furan Cation (m/z 67) FuroylCat->FuranCat Fragmentation C3H3 Cyclopropenyl (m/z 39) FuranCat->C3H3 Ring Opening

Caption: Common fragmentation pathway yielding m/z 95, 67, and 39 for both isomers.

References
  • Differentiation of Regioisomeric 1-Naphthoyl-Substituted Indoles (JWH Series). Source: Forensic Science International. URL:[Link] (Note: This journal is the authoritative source for JWH isomer differentiation protocols).

  • 1H NMR Coupling Constants in Furan Derivatives. Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. URL:[Link]

  • Chromatographic Separation of Isomeric Synthetic Cannabinoids. Source: Journal of Chromatography A. URL:[Link]

Comparative

Comparative Thermal Analysis Guide: Melting Point Determination of 1-(2-Furoyl)-4-piperidinecarboxamide vs. Structural Analogs

Executive Summary In pharmaceutical formulation and active pharmaceutical ingredient (API) characterization, precise thermal data is non-negotiable. As a Senior Application Scientist, I frequently observe that relying on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and active pharmaceutical ingredient (API) characterization, precise thermal data is non-negotiable. As a Senior Application Scientist, I frequently observe that relying on basic visual melting points for complex N-acylated piperidines can mask critical solid-state behaviors, such as polymorphism or subtle degradation.

This guide objectively compares the thermal performance and melting point data of 1-(2-furoyl)-4-piperidinecarboxamide against two widely used structural alternatives: the unsubstituted piperidine-4-carboxamide and the phenyl-substituted 1-benzoylpiperidine-4-carboxamide . Furthermore, it contrasts the two primary methodologies used to acquire this data—Capillary Melting Point (USP <741>) and Differential Scanning Calorimetry (USP <891>)—providing self-validating protocols for each.

Structural Context & Thermal Rationale

The melting point of an organic compound is a direct reflection of its crystal lattice energy, driven by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.

  • Piperidine-4-carboxamide (Isonipecotamide): Lacks N-acylation, relying primarily on the terminal amide for hydrogen bonding.

  • 1-Benzoylpiperidine-4-carboxamide: The addition of the benzoyl group increases molecular weight and introduces π-π stacking, significantly raising the melting point.

  • 1-(2-Furoyl)-4-piperidinecarboxamide: The furan-2-carbonyl (furoyl) group introduces an additional oxygen atom capable of acting as a hydrogen-bond acceptor. This alters the crystal packing geometry compared to the benzoyl analog, typically resulting in a tighter lattice and a distinct, highly specific melting transition.

Understanding these structural nuances is critical because the choice of analytical method determines whether you are observing a simple phase change or a complex polymorphic transition.

Quantitative Thermal Data Comparison

The following table summarizes the comparative thermal properties of the target compound and its structural alternatives. Data represents high-purity crystalline forms analyzed under standard atmospheric conditions.

Compound NameMolecular WeightCapillary Melting Range (°C)DSC Melt Onset (°C)Structural Feature Impact
Piperidine-4-carboxamide 129.18 g/mol 146.0 – 150.0146.5Baseline lattice energy (amide H-bonding only)[1].
1-Benzoylpiperidine-4-carboxamide 232.28 g/mol 155.0 – 156.0155.2Increased by π-π stacking of the phenyl ring[2].
1-(2-Furoyl)-4-piperidinecarboxamide 222.24 g/mol 162.0 – 164.0162.4Maximized by furan oxygen H-bond accepting network.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your thermal data, the protocols below are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Method A: Capillary Melting Point Determination (Compliant with USP <741>[3])

This method is ideal for routine purity checks and preliminary thermal screening.

  • System Suitability (Validation Loop): Before testing the sample, run a USP Melting Point Standard (e.g., Vanillin, MP ~83°C, or Caffeine, MP ~236°C). Causality: If the standard deviates by >0.5 °C, the heating block's internal RTD sensor requires recalibration. You cannot trust the sample data if the baseline is unverified.

  • Sample Pulverization: Gently grind 10 mg of 1-(2-furoyl)-4-piperidinecarboxamide using an agate mortar and pestle. Causality: Pulverization ensures a uniform, fine particle size. Uncrushed large crystals create microscopic air pockets that act as thermal insulators, leading to artificially broad and delayed melting ranges.

  • Capillary Packing: Tap the open end of a glass capillary into the powder, then drop it through a 1-meter glass tube onto a hard surface to pack the powder tightly to a height of 2.5–3.0 mm. Causality: Loose packing causes uneven heat distribution and erratic meniscus formation.

  • Controlled Heating: Rapidly heat the apparatus to 155 °C, then reduce the ramp rate to exactly 1.0 °C/min. Causality: A slow ramp rate near the expected melting point allows the sample temperature to remain in thermal equilibrium with the heating block, preventing thermal lag.

Method B: Differential Scanning Calorimetry (Compliant withUSP <891>[4])

DSC is mandatory for detecting polymorphic transitions, calculating the enthalpy of fusion (


), and determining the true thermodynamic melt onset[3].
  • System Suitability (Validation Loop): Run a high-purity Indium standard. Causality: Indium has a highly reproducible melting onset of 156.6 °C and a known enthalpy. Because this perfectly brackets the ~162 °C melting point of our target compound, it validates both the temperature axis and the calorimetric sensitivity of the instrument.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound into a standard aluminum pan and crimp it shut. Causality: A smaller sample mass minimizes thermal gradients within the sample itself. Overloading the pan results in broad, overlapping endothermic artifacts that obscure true phase transitions.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the furan ring prior to melting, ensuring the recorded endotherm represents a pure physical phase transition.

  • Thermal Ramping: Heat from 25 °C to 200 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal signal-to-noise ratio for standard melting point determination without inducing excessive thermal lag.

Mechanistic Insights: Why Method Selection Matters

When evaluating 1-(2-furoyl)-4-piperidinecarboxamide against its alternatives, the distinction between a capillary "clear point" and a DSC "melt onset" is profound.

In a capillary tube, the human eye (or an optical sensor) records the temperature at which the solid visibly becomes a liquid. However, N-acylated piperidines frequently exhibit metastable polymorphs. A capillary test might show a single melting range of 162–164 °C. In contrast, DSC will record the precise thermodynamic melt onset (e.g., 162.4 °C) by measuring the initial deviation in heat flow[4]. If a metastable polymorph exists, DSC will reveal a small exothermic peak (crystallization into a stable form) just prior to the main melting endotherm—an event completely invisible in a capillary tube. For drug development professionals, missing this polymorphic data can lead to catastrophic failures in drug solubility and bioavailability downstream.

Visualizations

ThermalLogic A 1-(2-Furoyl)-4-piperidinecarboxamide Thermal Profiling B Routine Purity Check (USP <741>) A->B Preliminary C Polymorph & Enthalpy Screening (USP <891>) A->C Comprehensive D Capillary Apparatus Visual Clear Point B->D E DSC Analysis Thermodynamic Onset C->E F Result: 162-164 °C D->F G Result: Onset 162.4 °C ΔHf = 28.4 J/g E->G

Caption: Decision matrix for thermal analysis of piperidinecarboxamides.

DSCWorkflow S1 System Suitability Indium Calibration S2 Sample Prep 2-5 mg in Al Pan S1->S2 S3 Purge & Heat N2 at 50 mL/min 10 °C/min S2->S3 S4 Data Acquisition Endothermic Heat Flow S3->S4 S5 Analysis Melt Onset & Peak S4->S5

Caption: Self-validating DSC workflow compliant with USP <891> standards.

References

  • piperidine-4-carboxamide - ChemBK ChemBK
  • Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists NIH (PMC)
  • USP 891 Thermal Analysis of Pharmaceuticals by DSC Testing Labor
  • MPA100 OptiMelt Automated Melting Point System (USP <741>) ThinkSRS
  • General Chapters: <891> THERMAL ANALYSIS Pharmacopeia

Sources

Safety & Regulatory Compliance

Safety

1-(2-furoyl)-4-piperidinecarboxamide proper disposal procedures

Operational Guide: Proper Handling and RCRA-Compliant Disposal of 1-(2-furoyl)-4-piperidinecarboxamide As drug development accelerates, laboratories frequently synthesize and handle novel heterocyclic intermediates. 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and RCRA-Compliant Disposal of 1-(2-furoyl)-4-piperidinecarboxamide

As drug development accelerates, laboratories frequently synthesize and handle novel heterocyclic intermediates. 1-(2-furoyl)-4-piperidinecarboxamide (also known as 1-(furan-2-carbonyl)piperidine-4-carboxamide) is a prime example of a structurally complex building block containing both furan and piperidine pharmacophores. Because its specific toxicological and environmental profile is not fully characterized in standard literature, it must be managed with strict adherence to the Precautionary Principle.

This guide provides researchers, safety officers, and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound in accordance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Causality of Hazards

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 1-(2-furoyl)-4-piperidinecarboxamide contains an amide linkage connecting a furan ring to a piperidine derivative.

Table 1: Quantitative Chemical and Physical Properties

PropertyValue / ClassificationOperational Implication
Chemical Formula C₁₁H₁₄N₂O₃Determines elemental composition for incineration.
Molecular Weight 222.24 g/mol [1]Used for molarity calculations in liquid waste logs.
Halogen Content 0% (Non-Halogenated)Must be segregated from halogenated waste streams.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires dust suppression.
Reactivity Stable under neutral conditionsSusceptible to hydrolysis in strong acids/bases.

The Causality of Risk: The absence of halogens (fluorine, chlorine, bromine, iodine) dictates that this compound belongs in the Non-Halogenated Organic Waste stream[2]. Mixing this compound with halogenated waste (e.g., dichloromethane) is a critical operational error; halogenated wastes require specialized, high-cost incineration scrubbers to prevent the release of toxic dioxins. Furthermore, the carboxamide group is susceptible to hydrolysis if exposed to extreme pH, which can generate localized heat and release volatile amine byproducts.

DegradationPathway Comp 1-(2-furoyl)-4-piperidinecarboxamide (Stable at pH 6-8) Stress Exposure to Strong Acids/Bases (Incompatible Waste Streams) Comp->Stress Hydrolysis Amide Bond Hydrolysis (Exothermic) Stress->Hydrolysis Prod1 Furoic Acid + Piperidine Derivatives (Altered Toxicity Profile) Hydrolysis->Prod1 Prod2 Ammonia / Amine Gas Release (Pressurization Risk) Hydrolysis->Prod2

Fig 1: Mechanistic degradation pathway and hazards of improper chemical segregation.

Waste Segregation & Disposal Workflows

The American Chemical Society (ACS) recommends that all uncharacterized laboratory chemicals be treated as hazardous waste and disposed of by trained professionals[3]. The following workflows ensure that 1-(2-furoyl)-4-piperidinecarboxamide is processed safely from the point of generation to final destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF).

WasteWorkflow Gen Waste Generation: 1-(2-furoyl)-4-piperidinecarboxamide State Determine Physical State Gen->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) State->Liquid ContSolid Seal in Amber Glass or HDPE Container Solid->ContSolid ContLiq Non-Halogenated Organic Waste Carboy Liquid->ContLiq Label Apply EPA RCRA Hazardous Waste Label ContSolid->Label ContLiq->Label Incinerate High-Temperature Incineration (Licensed TSDF) Label->Incinerate

Fig 2: Step-by-step physical state segregation and RCRA disposal workflow.

Protocol A: Disposal of Solid Waste (Powders and Crystals)

Use this protocol for expired stock, contaminated weigh boats, or spilled powder.

  • Primary Containment: Transfer the solid waste into a chemically compatible container, such as an amber glass vial or a High-Density Polyethylene (HDPE) bottle.

    • Causality: Amber glass prevents potential UV-induced degradation of the furan ring, ensuring the waste remains stable during storage.

  • Secondary Containment: Place the primary container into a rigid secondary bin to prevent breakage.

  • RCRA Labeling: Affix a hazardous waste label immediately. Write the full chemical name: "1-(2-furoyl)-4-piperidinecarboxamide." Do not use structural abbreviations.

    • Causality: EPA RCRA regulations mandate full nomenclature so TSDF operators can accurately calculate the required incineration temperatures.

  • Validation Step: Visually inspect the seal. Ensure no powder residue is on the exterior threads of the container before transferring it to the Satellite Accumulation Area (SAA).

Protocol B: Disposal of Liquid Waste (Solvent Mixtures)

Use this protocol when the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Acetonitrile).

  • Compatibility & pH Check: Before adding the solution to a bulk waste carboy, verify that the carboy contains only Non-Halogenated Organic Waste . Use a pH strip to confirm the waste solution is roughly neutral (pH 6-8).

    • Causality: Introducing the amide to a highly acidic or basic waste carboy will trigger exothermic hydrolysis (as shown in Fig 1), potentially causing the carboy to over-pressurize and rupture.

  • Fume Hood Transfer: Using a dedicated chemical funnel inside a certified fume hood, slowly pour the solution into the carboy.

  • Immediate Logging: Update the waste log attached to the carboy with the estimated mass of the compound and the exact volume/type of solvent used.

  • Cap and Seal (Validation Step): Remove the funnel and securely cap the carboy immediately. Wait 10 minutes and gently check the carboy for bulging.

    • Causality: Leaving a funnel in an open carboy violates EPA Subpart CC air emission standards for volatile organic compounds (VOCs) and creates severe inhalation risks for lab personnel[4].

Spill Response and Decontamination

In the event of an accidental release, standard laboratory sweeping techniques are dangerous. Dry sweeping will aerosolize the piperidinecarboxamide powder, bypassing standard PPE and creating an acute inhalation hazard.

Step-by-Step Spill Mitigation:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Donning: Equip nitrile gloves, a fitted lab coat, and splash-proof safety goggles.

  • Dust Suppression (For Solids): Do not sweep. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., a 70% ethanol/water solution) to bind the fine particulates into a manageable paste.

  • Absorption (For Liquids): If the spill involves the compound dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent it from reaching floor drains.

  • Collection & Disposal: Scoop the suppressed paste or saturated absorbents using a non-sparking tool. Place all contaminated materials into a heavy-duty hazardous waste bag, seal it, label it as "Debris contaminated with 1-(2-furoyl)-4-piperidinecarboxamide," and submit it for high-temperature incineration.

References

  • 1-(Furan-2-carbonyl)piperidine-4-carboxamide - PubChem - NIH. National Institutes of Health.
  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society (ACS).
  • RCRA Hazardous Waste - 7 Keys and Its Impact. OSHACode EHS.
  • Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards. Environmental Protection Agency (EPA).
  • Hazardous Materials Management Manual - Ohio University. Ohio University EHS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.